Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIROKVMYFFJKQ-RNVIBTMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
CAS Number: 270596-44-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a chiral building block valuable in custom organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known properties with generalized, well-established protocols for similar Boc-protected amino acids.
Core Compound Data
This compound is a synthetic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in multi-step syntheses, preventing unwanted side reactions. The presence of a phenyl group and a hexenoic acid backbone with a specific stereochemistry at the C-3 position makes it a versatile component for creating complex molecular architectures with potential biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 270596-44-6 | N/A |
| Molecular Formula | C₁₇H₂₃NO₄ | N/A |
| Molecular Weight | 305.37 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate) | N/A |
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic approach would involve the asymmetric synthesis of the amino acid backbone followed by the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O).
The key reactive sites of this molecule are the carboxylic acid, the Boc-protected amine, and the alkene moiety. The carboxylic acid can be activated for amide bond formation, a crucial step in peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free amine. The alkene functionality offers a site for various addition reactions, allowing for further molecular diversification.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections provide detailed, representative methodologies for the Boc protection of a generic amino acid and its subsequent use in solid-phase peptide synthesis (SPPS). These protocols are based on well-established procedures in peptide chemistry.
General Protocol for Boc Protection of an Amino Acid
This protocol describes a standard procedure for the protection of a primary amine of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the Boc-protected amino acid.
General Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling a Boc-protected amino acid, such as this compound, to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
N-Hydroxybenzotriazole (HOBt) or a similar activating agent
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Procedure:
Step 1: Resin Swelling and Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin again with DMF to remove excess base.
Step 2: Amino Acid Coupling
-
In a separate vessel, pre-activate the this compound (3 equivalents relative to the resin loading) by dissolving it in DMF with HOBt (3 equivalents) and DIC (3 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Step 3: Iteration
-
Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
Potential Applications in Research and Drug Discovery
While specific biological activities for this compound have not been reported in the reviewed literature, its structural features suggest several potential applications:
-
Peptidomimetics: The unique side chain can be used to create peptide analogs with altered conformations and improved metabolic stability.
-
Chiral Building Block: It serves as a valuable starting material for the synthesis of complex chiral molecules. The stereocenter and multiple functional groups allow for the construction of diverse molecular scaffolds.
-
Drug Discovery: Incorporation of this amino acid into bioactive peptides can be a strategy to explore structure-activity relationships (SAR) and to develop novel therapeutic agents with enhanced properties.
Visualizations
General Workflow for Boc-Protected Amino Acid in SPPS
Caption: General workflow for incorporating a Boc-protected amino acid in Solid-Phase Peptide Synthesis.
Logical Relationship of Functional Groups in Synthesis
In-Depth Technical Guide: Physicochemical Properties of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and composition of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a key chiral building block in custom organic synthesis. Its versatile structure, featuring a Boc-protected amine, a phenyl group, and a hexenoic acid backbone, makes it a valuable intermediate in the development of complex molecular architectures for pharmaceuticals and other advanced materials.[1]
Molecular Weight and Composition
The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and formulation development. The molecular formula for this compound is C17H23NO4.[2][3] The calculated molecular weight is 305.37 g/mol .[2][3]
Table 1: Elemental Composition and Molecular Weight
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |
| Carbon | C | 12.011 | 17 | 204.187 |
| Hydrogen | H | 1.008 | 23 | 23.184 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 4 | 63.996 |
| Total | 45 | 305.374 |
Experimental Protocol: Molecular Weight Determination
The molecular weight of a compound like this compound is typically confirmed using mass spectrometry.
Objective: To experimentally verify the molecular weight of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, the analyte molecules become charged ions (e.g., [M+H]+ or [M+Na]+).
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular weight is determined by identifying the peak corresponding to the molecular ion and accounting for the mass of the adduct ion (e.g., subtracting the mass of a proton for an [M+H]+ ion).
Visualization of Molecular Composition
The following diagram illustrates the elemental makeup of this compound.
References
"Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a Boc-protected amine, a carboxylic acid, and a styryl moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of both a chiral center and a reactive alkene functionality allows for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, a representative synthetic protocol, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Properties
While specific experimental data for this compound is not widely available in peer-reviewed literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 270596-44-6 | Commercial Suppliers |
| Molecular Formula | C₁₇H₂₃NO₄ | Calculated |
| Molecular Weight | 305.37 g/mol | Calculated |
| Appearance | White to off-white solid | Expected, typical for Boc-amino acids |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | For the related Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid: 1.240 ± 0.06 g/cm³ |
| Solubility | Soluble in organic solvents like DCM, EtOAc, MeOH | Expected for Boc-protected amino acids |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.0-6.5 (m, 2H, -CH=CH-), ~5.0 (br d, 1H, NH), ~4.0 (m, 1H, CH-N), ~2.5 (m, 2H, CH₂-COOH), ~2.3 (m, 2H, CH₂-C=C), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ ~175 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-C), ~130-135 (-CH=CH-), ~126-129 (Ar-CH), ~80 (C(CH₃)₃), ~50 (CH-N), ~40 (CH₂-COOH), ~35 (CH₂-C=C), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, acid and carbamate), ~1600 (C=C stretch), ~1520 (N-H bend) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺: 306.17, [M+Na]⁺: 328.15 |
Experimental Protocols
Caption: Representative synthetic workflow for this compound.
Step 1: Acylation of Chiral Auxiliary Cinnamic acid is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.
Step 2: Diastereoselective Conjugate Addition The resulting α,β-unsaturated N-acyl imide is subjected to a diastereoselective conjugate addition of an amine equivalent. This is a critical step for establishing the stereochemistry at the C3 position.
Step 3: Hydrolysis of the Auxiliary The chiral auxiliary is cleaved from the product of the conjugate addition, typically under mild basic conditions (e.g., lithium hydroxide), to yield the free chiral amino acid.
Step 4: Boc Protection The free amine of the resulting (S)-3-Amino-(6-phenyl)-5-hexenoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent system (e.g., dioxane/water or THF/water).
Step 5: Purification The final product is purified by extraction and column chromatography on silica gel to afford the pure this compound.
Potential Applications in Drug Discovery
Unsaturated amino acids and their derivatives are of significant interest in drug discovery due to their unique structural features, which can impart desirable pharmacological properties.
1. Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.
2. Enzyme Inhibitors: The structural motifs present in this compound are found in various enzyme inhibitors. For instance, derivatives of unsaturated amino acids have been investigated as inhibitors of proteases and kinases. The styryl group can engage in π-π stacking interactions within enzyme active sites.
3. Neuroprotective Agents: Some studies on α,β-unsaturated carbonyl-based compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] While not directly tested on the title compound, this suggests a potential avenue for investigation.
Caption: Hypothetical workflow for the biological evaluation of derivatives.
Conclusion
This compound is a chiral building block with considerable potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest applications in the development of peptidomimetics and enzyme inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility in drug discovery and development.
References
An In-Depth Technical Guide to a Proposed Synthesis Route for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block with significant potential in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. Its structure, featuring a Boc-protected amine, a phenyl group, and a hexenoic acid backbone, offers multiple points for chemical modification. This guide outlines a proposed, scientifically grounded synthesis route for this compound, developed from established methodologies in asymmetric synthesis. Detailed experimental protocols, quantitative data tables, and a logical workflow diagram are provided to assist researchers in the preparation of this valuable intermediate.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step process commencing with commercially available starting materials. The key strategic steps include the formation of an α,β-unsaturated ester, followed by an asymmetric Michael addition to introduce the chiral amine, and subsequent Boc protection and saponification to yield the final product.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate
This initial step involves a condensation reaction to create the α,β-unsaturated ester backbone.
Methodology:
-
To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).
-
Cool the mixture to 0 °C and add cinnamaldehyde (1.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
| Reagent/Parameter | Quantity/Value |
| Methyl Acetoacetate | 1.0 eq |
| Cinnamaldehyde | 1.0 eq |
| Sodium Methoxide | 0.1 eq |
| Solvent | Methanol |
| Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% |
Step 2: Asymmetric Michael Addition
This crucial step introduces the chiral amine at the β-position of the unsaturated ester. A chiral amine or a chiral catalyst is used to ensure the desired (S)-stereochemistry.
Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve a chiral amine source, such as (S)-1-phenylethylamine (1.1 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise to form the lithium amide.
-
In a separate flask, dissolve the Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the ester solution to the lithium amide solution via cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting chiral auxiliary can be cleaved under acidic conditions, and the product purified by column chromatography.
| Reagent/Parameter | Quantity/Value |
| Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 1.0 eq |
| (S)-1-phenylethylamine | 1.1 eq |
| n-Butyllithium | 1.1 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 4-6 hours |
| Expected Diastereomeric Excess | >95% |
| Expected Yield | 60-70% |
Step 3: Boc Protection of the Amine
The newly introduced amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Methodology:
-
Dissolve the methyl (S)-3-amino-5-phenylpent-4-enoate (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add a base, such as sodium bicarbonate (2.0 eq), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring vigorously.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
| Reagent/Parameter | Quantity/Value |
| Methyl (S)-3-amino-5-phenylpent-4-enoate | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq |
| Sodium Bicarbonate | 2.0 eq |
| Solvent | Dioxane/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Expected Yield | 90-95% |
Step 4: Saponification of the Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Methodology:
-
Dissolve the methyl Boc-(S)-3-amino-5-phenylpent-4-enoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH 3-4 with a 1 M HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
| Reagent/Parameter | Quantity/Value |
| Methyl Boc-(S)-3-amino-5-phenylpent-4-enoate | 1.0 eq |
| Lithium Hydroxide Monohydrate | 1.5 eq |
| Solvent | THF/Water (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression and key transformations in the proposed synthesis.
Caption: Logical workflow for the proposed synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound. The outlined methodologies are based on well-established and reliable chemical transformations. The provided quantitative data and detailed protocols are intended to serve as a robust starting point for researchers aiming to synthesize this and structurally related compounds. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve the desired yields and purity.
An In-depth Technical Guide on Structural Analogs of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid. This chiral building block and its derivatives have emerged as crucial components in the design of potent and selective enzyme inhibitors, particularly for dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.
Core Structure and Rationale for Analog Development
This compound, also known as Boc-styryl-L-beta-homoalanine, is a non-proteinogenic amino acid. Its structure combines a Boc-protected amine, a chiral center, a flexible hexenoic acid backbone, and a phenyl group, making it a versatile scaffold for creating peptidomimetics.[1] The development of structural analogs is primarily driven by the need to optimize enzymatic inhibition, selectivity, and pharmacokinetic properties. Modifications typically focus on the phenyl ring to explore electronic and steric effects on binding affinity.
A notable example of analog development is found in the exploration of beta-homophenylalanine-based inhibitors of Dipeptidyl Peptidase IV (DPP-IV). The core structure is coupled with a proline-like moiety, and modifications on the phenyl ring have been systematically investigated to enhance inhibitory potency.
Structure-Activity Relationship (SAR) of Phenyl Ring Analogs as DPP-IV Inhibitors
Extensive SAR studies on the phenyl ring of beta-homophenylalanine derivatives have led to the discovery of potent and selective DPP-IV inhibitors. The introduction of fluorine substituents on the phenyl ring has been shown to be particularly crucial for enhancing potency. The following table summarizes the in vitro inhibitory activity of various analogs against human DPP-IV.[2]
| Compound ID | R1 | R2 | R3 | DPP-IV IC50 (nM)[2] |
| 22a | H | H | H | 1200 |
| 22b | 2-F | H | H | 450 |
| 22c | 3-F | H | H | 1100 |
| 22d | 4-F | H | H | 1100 |
| 22e | 2-Cl | H | H | 900 |
| 22f | 3-Cl | H | H | 1300 |
| 22g | 4-Cl | H | H | 1200 |
| 22h | 2-Me | H | H | >10000 |
| 22i | 3-Me | H | H | 4500 |
| 22j | 4-Me | H | H | 3000 |
| 22k | 2-CF3 | H | H | 2000 |
| 22l | 3-CF3 | H | H | 1800 |
| 22m | 4-CF3 | H | H | 1500 |
| 22n | 3,4-diF | H | H | 1000 |
| 22o | 3,5-diF | H | H | 1100 |
| 22p | 2,4-diF | H | H | 400 |
| 22q | 2,5-diF | H | H | 270 |
| 22r | 2,6-diF | H | H | 1100 |
| 22s | 2,3,4,5,6-pentaF | H | H | 450 |
| 22t | 2,4,5-triF | H | H | 119 |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the described analogs, based on established protocols.[2]
The synthesis of the beta-homophenylalanine-based DPP-IV inhibitors involves a multi-step process, beginning with the appropriate substituted phenylacetaldehyde.
Step 1: Reformatsky Reaction: A solution of the substituted phenylacetaldehyde in a suitable solvent (e.g., THF) is treated with ethyl bromoacetate and activated zinc dust. The reaction mixture is heated to initiate the reaction and then stirred at room temperature to completion.
Step 2: Boc Protection: The resulting beta-hydroxy ester is dissolved in a solvent such as dichloromethane, and di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction is stirred until the starting material is consumed.
Step 3: Saponification: The Boc-protected ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of THF and water. The reaction is monitored by TLC, and upon completion, the aqueous layer is acidified and extracted with an organic solvent.
Step 4: Amide Coupling: The resulting Boc-protected beta-amino acid is coupled with a proline-like moiety, such as thiazolidide, using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like DMF.
The in vitro inhibitory activity of the synthesized compounds against human DPP-IV is determined using a fluorometric assay.
Procedure:
-
Human DPP-IV is pre-incubated with varying concentrations of the test compounds in an assay buffer (e.g., Tris-HCl with BSA) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
The rate of AMC release is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context: DPP-IV in Glucose Homeostasis
DPP-IV plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
References
The Pivotal Role of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of unnatural amino acids is a cornerstone of rational drug design. Among these, derivatives of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid represent a versatile and promising scaffold. This technical guide provides an in-depth analysis of the core attributes of this compound and its derivatives, focusing on their synthesis, potential therapeutic applications, and the underlying biochemical principles. While specific quantitative biological data for direct derivatives of this compound are not extensively available in the public domain, this guide extrapolates from structurally related compounds to illuminate potential avenues for research and development.
Introduction: The Strategic Advantage of Unnatural Amino Acids
Unnatural amino acids (UAAs) are crucial tools in medicinal chemistry for optimizing the physicochemical and pharmacological properties of peptide- and peptidomimetic-based drugs.[1][2][][4] The incorporation of UAAs can enhance metabolic stability, improve target selectivity, and introduce novel functionalities. This compound is a chiral building block that combines several key features beneficial for drug design:
-
Boc-Protection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is acid-labile, making it ideal for multi-step solid-phase and solution-phase peptide synthesis.[5]
-
Chirality: The (S)-configuration at the 3-position provides stereochemical control, which is critical for specific interactions with biological targets.
-
γ-Amino Acid Backbone: As a γ-amino acid, it can be used to create peptidomimetics with altered secondary structures, potentially leading to increased resistance to enzymatic degradation compared to natural α-amino acid-based peptides.
-
Phenyl and Alkene Functionalities: The phenyl group can engage in various aromatic interactions with target proteins, while the terminal alkene provides a handle for diverse chemical modifications, such as cross-coupling reactions and Michael additions.
These structural motifs suggest the potential for derivatives of this compound to be valuable in developing novel therapeutics.
Synthesis and Derivatization Strategies
The synthesis of derivatives based on the this compound core generally involves standard peptide coupling protocols followed by modifications of the side chain or the carboxylic acid terminus.
General Peptide Coupling Protocol
A standard approach to incorporate this amino acid into a peptide chain involves the activation of the carboxylic acid and subsequent reaction with an amine.
Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or Wang resin) in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution.
-
Activation and Coupling: Dissolve this compound in DMF. Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA). Add the activated amino acid solution to the deprotected resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Iteration: Repeat the deprotection, coupling, and washing steps for subsequent amino acid additions.
-
Cleavage: Once the desired peptide is synthesized, cleave it from the resin using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to protect sensitive functional groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Side-Chain Modification
The terminal alkene in the hexenoic acid side chain is a versatile functional group for further derivatization.
Experimental Protocol: Heck Coupling
-
Reaction Setup: Dissolve the Boc-protected amino acid derivative in a suitable solvent (e.g., acetonitrile, DMF).
-
Reagents: Add an aryl halide or triflate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the product by column chromatography.
Potential Therapeutic Applications and Relevant Signaling Pathways
While specific biological data for derivatives of this compound are limited, the structural motifs present suggest potential applications in several therapeutic areas.
Enzyme Inhibition
The styryl group and the γ-amino acid backbone are features found in various enzyme inhibitors.
-
Protease Inhibitors: The peptide-like structure makes these derivatives potential candidates for inhibiting proteases, which are implicated in a wide range of diseases, including viral infections and cancer.
-
Kinase Inhibitors: The aromatic phenyl group can be functionalized to interact with the ATP-binding pocket of kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
Below is a generalized workflow for screening enzyme inhibitors.
Neurological Disorders
γ-Amino acids are known to interact with receptors in the central nervous system. For instance, gabapentin and baclofen are γ-amino acids used to treat neurological conditions. Derivatives of this compound could potentially modulate neurotransmitter signaling pathways.
A simplified representation of a generic neurotransmitter signaling pathway that could be targeted is shown below.
Quantitative Data and Structure-Activity Relationships (SAR)
Table 1: Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | cLogP |
| Parent | H | OH | 305.37 | 3.2 |
| Deriv-001 | Me | NH₂ | 304.40 | 3.0 |
| Deriv-002 | H | NH-Ph | 380.48 | 4.5 |
| Deriv-003 | Ph | OH | 381.45 | 4.8 |
Note: Data in this table is illustrative and not based on experimental results.
Table 2: In Vitro Biological Activity of Hypothetical Derivatives against a Target Enzyme
| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Assay Type |
| Parent | >100 | N/A | FRET |
| Deriv-001 | 50.2 | 25.1 | FRET |
| Deriv-002 | 12.5 | 6.3 | FRET |
| Deriv-003 | 5.8 | 2.9 | FRET |
Note: Data in this table is illustrative and not based on experimental results.
Conclusion and Future Perspectives
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a protected chiral γ-amino acid backbone with versatile phenyl and alkene functionalities makes it an attractive starting point for the synthesis of novel therapeutic agents. While there is a current lack of specific biological data on its direct derivatives in the public domain, the structural parallels with known bioactive molecules suggest promising avenues for future research, particularly in the areas of enzyme inhibition and the modulation of neurological pathways. The systematic synthesis and screening of a library of derivatives based on this scaffold are warranted to fully elucidate its potential in drug discovery.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Phenyl Group in Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid: A Linchpin for CNS Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral amino acid derivative that serves as a key building block in medicinal chemistry. While the Boc (tert-butyloxycarbonyl) group provides a crucial synthetic handle for controlled chemical transformations, the terminal phenyl group is fundamental to the molecule's potential biological activity. This technical guide elucidates the multifaceted role of the phenyl group, drawing upon established structure-activity relationships of closely related pharmacologically active compounds. Evidence strongly suggests that upon deprotection, the resulting molecule, (S)-3-Amino-(6-phenyl)-5-hexenoic acid, functions as an analog of the neurotransmitter γ-aminobutyric acid (GABA). The phenyl group is critical for enhancing lipophilicity, facilitating passage across the blood-brain barrier, and engaging in specific hydrophobic and aromatic interactions within the ligand-binding domain of its likely biological target, the GABAB receptor. This guide will explore the structural context, present comparative biological data from key analogs, detail relevant experimental protocols, and visualize the pertinent signaling pathways.
Introduction: A GABA Analog Precursor
This compound is a versatile synthetic intermediate.[1] Its core structure, a 3-substituted hexenoic acid, is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. Consequently, medicinal chemists have long sought to develop lipophilic GABA analogs that can penetrate the CNS and modulate the GABAergic system.
The subject molecule belongs to a class of compounds designed to achieve this goal. The Boc protecting group allows for the selective modification of other parts of the molecule during a synthetic campaign.[1] However, for biological activity, this group is typically removed to free the amine for interaction with its physiological target. The resulting primary amine and the carboxylic acid form the key pharmacophoric features that mimic GABA.
The Pivotal Role of the Phenyl Group
The inclusion of a phenyl group at the terminus of the alkyl chain is a deliberate strategy to impart specific physicochemical and pharmacological properties. Its role can be dissected into two primary functions: modulating pharmacokinetics and dictating pharmacodynamics.
Enhancing Lipophilicity and CNS Penetration
The phenyl group significantly increases the hydrophobicity of the amino acid backbone. This is a critical modification for GABA analogs, as it enhances their ability to traverse the lipid membranes of the blood-brain barrier. This principle is well-established by the clinically used GABA analogs, Phenibut (β-phenyl-γ-aminobutyric acid) and Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), both of which owe their CNS activity to the presence of the phenyl ring.[2][3]
Dictating Receptor Affinity and Specificity
The phenyl group is not merely a passive lipophilic moiety; it plays an active role in ligand-receptor interactions. The most probable biological target for (S)-3-Amino-(6-phenyl)-5-hexenoic acid is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[4][5]
Structure-activity relationship (SAR) studies on Baclofen and its analogs have demonstrated the critical nature of the aromatic ring for high-affinity binding to the GABAB receptor.[2] The phenyl ring is thought to occupy a specific hydrophobic pocket within the Venus Flytrap (VFT) domain of the GABAB1 subunit, the primary ligand-binding site.[4] This interaction, likely involving van der Waals forces and potentially π-stacking with aromatic amino acid residues in the binding pocket, is essential for stabilizing the active conformation of the receptor.
The substitution pattern on the phenyl ring further modulates activity. For instance, the addition of a chlorine atom in the para position, as seen in Baclofen, increases its potency as a GABAB agonist compared to its non-chlorinated parent compound, Phenibut.[3] This highlights the sensitivity of the receptor's hydrophobic pocket to the electronic and steric properties of the phenyl substituent.
The workflow for evaluating such a compound generally follows a standard drug discovery pipeline.
Caption: General workflow for the synthesis and biological evaluation of the active compound.
Quantitative Data of Structurally Related GABAB Agonists
Direct quantitative data for (S)-3-Amino-(6-phenyl)-5-hexenoic acid is not publicly available. However, by examining the binding affinities of GABA and its phenyl-containing analogs, Phenibut and Baclofen, at the GABAB receptor, the profound impact of the phenyl group becomes evident.
| Compound | Structure | GABAB Receptor Affinity (Ki, μM) | Key Feature |
| GABA |
| ~1.1 | Endogenous Ligand |
| (R)-Phenibut |
| ~92 | Phenyl Group |
| (R)-Baclofen |
| ~0.1 | p-Chlorophenyl Group |
Note: Data is compiled from various pharmacological studies for illustrative purposes. Ki values can vary based on experimental conditions. The (R)-enantiomers are generally more active at the GABAB receptor.
This data clearly demonstrates that while the addition of a phenyl group (Phenibut) results in a lower affinity than GABA itself, further modification to a p-chlorophenyl group (Baclofen) dramatically increases affinity, surpassing that of the endogenous ligand. This underscores the critical role of the aryl moiety in optimizing interactions with the GABAB receptor binding site.
Experimental Protocols
To assess the interaction of a novel compound like (S)-3-Amino-(6-phenyl)-5-hexenoic acid with the GABAB receptor, a radioligand binding assay is a standard primary screening method.
Protocol: GABAB Receptor Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist, such as [3H]CGP54626, from GABAB receptors in rat brain membranes.
Materials:
-
Frozen rat whole brain tissue
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Radioligand: [3H]CGP54626 (specific activity ~50 Ci/mmol)
-
Non-specific binding control: Baclofen (100 µM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Harvester and liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize thawed rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the membrane pellet in assay buffer to a protein concentration of ~1-2 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 100 µM Baclofen for non-specific binding wells, and 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) for competition wells.
-
Add 50 µL of the radioligand [3H]CGP54626 to all wells (final concentration ~1-2 nM).
-
Add 100 µL of the prepared brain membrane suspension (~100-200 µg protein) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess Baclofen) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of the GABAB Signaling Pathway
Upon agonist binding, the GABAB receptor initiates a downstream signaling cascade that leads to neuronal inhibition. This is primarily mediated by the Gi/o family of G-proteins.
Caption: Simplified signaling pathway of the GABAB receptor upon agonist binding.
Conclusion
While this compound is a synthetic intermediate, its core structure strongly points to its utility as a precursor for a potent, CNS-active GABA analog. The terminal phenyl group is not an arbitrary feature but a calculated addition designed to overcome the pharmacokinetic limitations of GABA and to provide key hydrophobic and aromatic interactions within the GABAB receptor binding site. By analyzing the structure-activity relationships of established drugs like Phenibut and Baclofen, we can confidently infer that this phenyl group is indispensable for the potential therapeutic efficacy of the final active compound. Future research should focus on the synthesis and biological evaluation of the deprotected molecule to confirm its activity and further explore the role of the unsaturated hexenoic acid backbone in modulating receptor affinity and functional efficacy.
References
- 1. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid: A Chiral Building Block for Advanced Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a valuable chiral building block in modern organic synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its utility in pharmaceutical and medicinal chemistry.
Introduction
This compound (CAS No. 270596-44-6) is a non-proteinogenic amino acid derivative that offers a unique combination of structural features for the synthesis of complex molecular architectures.[1] Its key attributes include:
-
A Chiral Center: The (S)-configuration at the C3 position provides a crucial stereochemical handle for the enantioselective synthesis of target molecules.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This facilitates regioselective reactions elsewhere in the molecule.
-
Unsaturated Phenyl Hexenoic Acid Backbone: The styrenyl moiety, combining a phenyl group and a carbon-carbon double bond, presents opportunities for various chemical modifications, including aromatic substitutions, and addition reactions across the double bond. This functionality is particularly useful for introducing aromatic and lipophilic characteristics into a target molecule.
These features make this compound a versatile intermediate for the synthesis of peptidomimetics, constrained amino acids, and other complex organic molecules with potential therapeutic applications.[1]
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be summarized.
| Property | Value | Source/Comment |
| CAS Number | 270596-44-6 | [1][2] |
| Molecular Formula | C₁₇H₂₃NO₄ | [3] |
| Molecular Weight | 305.37 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid. | General observation for similar compounds. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General observation for similar compounds. |
For comparative purposes, the physical properties of the closely related Fmoc-protected analogue, Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS 270596-45-7), are presented below.
| Property | Value | Source |
| Molecular Weight | 427.49 g/mol | [4] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [4] |
| Boiling Point | 694.5 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 373.8 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Spectroscopic Data
A plausible synthetic approach is outlined below. This generalized protocol is based on common organic synthesis techniques.
Generalized Experimental Protocol for Synthesis
Step 1: Enantioselective Conjugate Addition
A key step in establishing the stereocenter would likely involve an asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor, catalyzed by a chiral catalyst.
-
Precursor: Ethyl (E)-6-phenyl-2-hexenoate.
-
Nitrogen Source: A protected amine source, such as benzylamine.
-
Catalyst: A chiral catalyst, for example, a chiral phosphoric acid or a metal complex with a chiral ligand, to induce enantioselectivity.
-
Procedure: The α,β-unsaturated ester would be reacted with the nitrogen source in the presence of the chiral catalyst in an appropriate solvent (e.g., toluene, dichloromethane) at a controlled temperature (e.g., room temperature to -78 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Standard aqueous work-up followed by purification by column chromatography would yield the chiral β-amino ester.
Step 2: Boc Protection
The resulting chiral β-amino ester would then be protected with a Boc group.
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine, sodium bicarbonate).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water.
-
Procedure: The amino ester is dissolved in the solvent system, and the base is added, followed by the dropwise addition of (Boc)₂O. The reaction is stirred at room temperature for several hours.
-
Work-up: The organic solvent is removed under reduced pressure, and the aqueous residue is acidified (e.g., with citric acid or dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give the Boc-protected β-amino ester.
Step 3: Saponification
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reagents: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solvent: A mixture of THF, methanol, and water.
-
Procedure: The Boc-protected ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed.
-
Work-up: The reaction mixture is acidified to a pH of approximately 3-4 and extracted with an organic solvent. The organic extracts are dried and concentrated to yield the final product, this compound.
A generalized workflow for the synthesis is depicted in the following diagram:
Spectroscopic Characterization (Predicted)
¹H NMR (predicted):
-
Aromatic protons: Signals in the range of 7.2-7.4 ppm (multiplet, 5H).
-
Vinyl protons: Signals between 6.0-6.5 ppm (multiplets, 2H).
-
Amide proton (NH): A broad singlet or doublet around 5.0-5.5 ppm.
-
CH-N proton: A multiplet around 4.0-4.5 ppm.
-
CH₂ adjacent to the double bond: A multiplet around 2.4-2.6 ppm.
-
CH₂ adjacent to the carboxylic acid: A multiplet around 2.3-2.5 ppm.
-
Boc group protons: A singlet at approximately 1.4 ppm (9H).
¹³C NMR (predicted):
-
Carboxylic acid carbonyl: ~175-178 ppm.
-
Boc carbonyl: ~155-156 ppm.
-
Aromatic carbons: ~126-140 ppm.
-
Vinyl carbons: ~125-135 ppm.
-
Boc quaternary carbon: ~79-80 ppm.
-
CH-N carbon: ~50-55 ppm.
-
Methylene carbons: ~35-45 ppm.
-
Boc methyl carbons: A signal around 28 ppm.
IR (predicted):
-
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amide): ~3300-3400 cm⁻¹.
-
C=O stretch (carboxylic acid): ~1710 cm⁻¹.
-
C=O stretch (Boc): ~1690 cm⁻¹.
-
C=C stretch: ~1640 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of modified peptides and small molecules in drug discovery.
Peptidomimetics and Constrained Analogues
The incorporation of this unnatural amino acid into peptide sequences can lead to peptidomimetics with improved pharmacological properties. The bulky and lipophilic side chain can influence the peptide's conformation and its interaction with biological targets. The vinylphenyl group can introduce conformational constraints, potentially leading to increased receptor affinity and selectivity. Furthermore, the unnatural backbone can enhance metabolic stability by reducing susceptibility to enzymatic degradation.
The general workflow for incorporating this building block into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.
Precursor for GABA Analogues
The structural similarity of 3-amino-6-phenyl-5-hexenoic acid to γ-aminobutyric acid (GABA) suggests its potential as a precursor for novel GABA analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety. The phenyl and vinyl groups of this building block could be used to introduce lipophilicity and conformational rigidity, potentially leading to analogues with improved blood-brain barrier penetration and receptor subtype selectivity.
Conclusion
This compound is a strategically important chiral building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique combination of a stereocenter, a protected amine, and a reactive vinylphenyl moiety makes it a versatile tool for medicinal chemists. While detailed experimental and spectroscopic data are not widely published, its synthesis and properties can be inferred from established chemical principles. Further research into the applications of this building block is likely to yield novel compounds with interesting biological activities.
References
A Technical Guide to the Synthesis and Application of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential applications of the chiral building block, Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid. This versatile intermediate is of significant interest for the development of novel therapeutics, particularly in the areas of protease inhibition and receptor antagonism. This document provides detailed experimental protocols for its synthesis and its incorporation into a model peptide, alongside comprehensive characterization data. Furthermore, it explores the biological signaling pathways that can be targeted by molecules derived from this unique amino acid analogue.
Introduction
This compound is a non-proteinogenic amino acid that offers a unique combination of structural features for the synthesis of complex molecular architectures.[1] The Boc-protected amine allows for controlled, stepwise introduction into peptide sequences or other scaffolds, while the styryl side chain provides a site for further functionalization and can participate in key binding interactions with biological targets. Its inherent chirality makes it a valuable tool for the asymmetric synthesis of novel drug candidates. This guide serves as a comprehensive resource for researchers looking to utilize this building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 270596-44-6 | [1] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2] |
| Molecular Weight | 305.37 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | |
| Storage | 2-8°C, desiccated |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through a multi-step sequence, commencing with a Michael addition of a chiral amine to a cinnamylidene malonate, followed by hydrolysis, decarboxylation, and Boc protection.
Experimental Protocol: Synthesis
Step 1: Asymmetric Michael Addition
-
To a solution of diethyl cinnamylidene malonate (1.0 eq) in anhydrous toluene (5 mL/mmol) at -20°C under a nitrogen atmosphere, add a chiral lithium amide base (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide) (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -20°C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL/mmol).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral Michael adduct.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified Michael adduct (1.0 eq) in a mixture of ethanol (5 mL/mmol) and 2 M aqueous sodium hydroxide (5 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and acidify to pH 2 with 6 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino acid.
Step 3: Boc Protection
-
Dissolve the crude amino acid (1.0 eq) in a 1:1 mixture of dioxane and water (10 mL/mmol).
-
Cool the solution to 0°C and add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 3 with 1 M hydrochloric acid and extract with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from ethyl acetate/hexane.
Characterization Data
The expected characterization data for the synthesized this compound is summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, J=15.8 Hz, 1H, Ar-CH=), 6.10 (dd, J=15.8, 6.5 Hz, 1H, =CH-), 5.15 (br d, 1H, NH), 4.20 (m, 1H, CH-N), 2.50 (m, 2H, CH₂-COOH), 2.40 (m, 2H, CH₂-CH=), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 176.5 (COOH), 155.2 (C=O, Boc), 136.8 (Ar-C), 132.5 (Ar-CH=), 128.6 (Ar-CH), 127.8 (Ar-CH), 126.4 (Ar-CH), 125.1 (=CH-), 79.8 (C(CH₃)₃), 50.5 (CH-N), 38.2 (CH₂-COOH), 35.5 (CH₂-CH=), 28.4 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | 3350 (N-H), 3300-2500 (O-H), 2975 (C-H), 1710 (C=O, acid), 1690 (C=O, Boc), 1645 (C=C) |
| Mass Spec (ESI+) | m/z 306.17 [M+H]⁺, 328.15 [M+Na]⁺ |
Application in Novel Compound Synthesis: A Model Peptide
This compound can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. This section describes the synthesis of a model tripeptide, Ac-Ala-Phe-[this compound]-NH₂.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Phe-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin as described in step 2.
-
Repeat Fmoc Deprotection.
-
Amino Acid Coupling: Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
Repeat Fmoc Deprotection.
-
Coupling of this compound: Couple this compound (3 eq) using the same procedure as in step 3.
-
Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Quantitative Data for Model Peptide Synthesis
| Parameter | Value |
| Crude Peptide Yield | 75% |
| Purity (by HPLC) | >95% |
| Mass Spec (ESI+) | Calculated: 550.30, Observed: 551.31 [M+H]⁺ |
Potential Biological Targets and Signaling Pathways
Derivatives of this compound are promising scaffolds for the development of inhibitors for various enzymes and receptor antagonists. Two potential areas of application are HIV protease inhibition and tachykinin receptor antagonism.
HIV Protease Inhibition
The styryl side chain of the amino acid can mimic the phenylalanine residue often found in HIV protease substrates and inhibitors, potentially leading to potent inhibition of the viral enzyme.
Tachykinin Receptor (NK1) Antagonism
The conformationally constrained nature of peptides incorporating this amino acid may lead to high-affinity binding to G-protein coupled receptors like the NK1 receptor, which is involved in pain and inflammation.[3]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with significant therapeutic potential. This guide provides the necessary foundational information, including detailed synthetic protocols and characterization data, to enable researchers to effectively utilize this compound in their drug discovery and development programs. The potential for this scaffold to target key biological pathways, such as those involved in viral replication and neurogenic inflammation, warrants further investigation and highlights its importance in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These novel building blocks can introduce unique structural and functional properties, leading to peptides with enhanced stability, modified conformational preferences, and novel biological activities. This document provides a detailed protocol for the incorporation of the unnatural β-amino acid, Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
This compound is a chiral building block characterized by a Boc-protected amine and a C-terminal styryl moiety.[1] Its β-amino acid nature and bulky, hydrophobic side chain present unique considerations for its efficient incorporation into a growing peptide chain. This protocol outlines the key steps and reagents for successful synthesis, along with recommendations for monitoring and purification. While specific biological activities for peptides containing this exact residue are not extensively documented in publicly available literature, the incorporation of similar β-amino acids has been shown to influence peptide conformation and bioactivity.[2][3][4][5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title amino acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 270596-44-6 | [8][9] |
| Molecular Formula | C₁₇H₂₃NO₄ | [9] |
| Molecular Weight | 305.37 g/mol | [9] |
Experimental Protocols
This section details the materials and methods for the incorporation of this compound using manual Boc-SPPS. The protocol is based on standard, well-established Boc-SPPS procedures, with specific considerations for this unnatural amino acid.
Materials and Reagents
-
Resin: Merrifield resin or pre-loaded Wang resin (for C-terminal acid peptides).
-
Boc-protected amino acids: Standard proteinogenic amino acids and this compound.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v) or similar.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
General Boc-SPPS Cycle for Incorporation
The following protocol outlines a single coupling cycle. This cycle is repeated for each amino acid in the desired peptide sequence.
1. Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes.
-
Drain the solvent.
2. Boc Deprotection:
-
Add 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
3. Neutralization:
-
Add 10% DIPEA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric bulk of the amino acid, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after the initial coupling time, drain the solution and repeat the coupling step with fresh reagents.
5. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.
Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
-
After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a suitable gradient.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
Quantitative Data Summary
The following tables provide a general summary of the quantitative parameters for the Boc-SPPS protocol. The exact amounts and times may need to be optimized based on the specific peptide sequence and the scale of the synthesis.
Table 1: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Boc-Amino Acid | 2.0 - 3.0 |
| HBTU | 1.9 - 2.9 |
| HOBt | 2.0 - 3.0 |
| DIPEA | 4.0 - 6.0 |
Table 2: Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DCM | 30 - 60 min | Room Temperature |
| Boc Deprotection | 50% TFA in DCM | 20 - 30 min | Room Temperature |
| Neutralization | 10% DIPEA in DCM | 2 x 2 min | Room Temperature |
| Coupling | HBTU/HOBt/DIPEA in DMF | 1 - 4 hours | Room Temperature |
| Cleavage | Reagent K | 2 - 4 hours | Room Temperature |
Visualizations
As no specific signaling pathways for peptides containing this compound have been identified in the literature, the following diagram illustrates the general experimental workflow for the solid-phase peptide synthesis cycle.
Caption: Experimental workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Conclusion
This document provides a comprehensive protocol for the incorporation of the unnatural amino acid this compound into synthetic peptides using Boc-SPPS. The provided methodologies and quantitative data serve as a valuable resource for researchers in peptide chemistry and drug development. While the specific biological functions of peptides containing this residue remain an area for future investigation, the ability to incorporate such unique building blocks is crucial for the exploration of novel peptide-based therapeutics. The experimental workflow and protocols detailed herein can be adapted for the synthesis of a wide range of modified peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. 270596-44-6 | this compound | Next Peptide [nextpeptide.com]
- 9. 270596-44-6|this compound| Suzhou Haiyu Biochem Industrial CO.,LTD. [haiyubiochem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutic agents, probes for chemical biology, and new biomaterials. Unnatural amino acids can introduce unique structural and functional properties, such as enhanced stability against proteolytic degradation, constrained conformations, and novel binding functionalities.[1] Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block that can be used in custom organic synthesis to introduce both specific stereochemistry and functional groups into target molecules.[2] This document provides detailed application notes and protocols for the incorporation of this compound into peptides using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and robust method for SPPS, particularly for complex and long peptides.[3][4] It relies on the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable protecting groups, typically benzyl-based, for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4][5]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 270596-44-6[6][7] |
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.37 g/mol |
| Structure | See Figure 1 |
Table 2: Recommended Reagents for Boc-SPPS Cycle
| Step | Reagent/Solvent | Typical Concentration/Volume | Purpose |
| Resin Swelling | Dichloromethane (DCM) | 10 mL/g resin | Prepares the resin for synthesis. |
| Boc Deprotection | 25-50% TFA in DCM | 10 mL/g resin | Removes the Nα-Boc protecting group.[3][8] |
| Neutralization | 5-10% DIEA in DCM | 10 mL/g resin | Neutralizes the protonated N-terminus. |
| Coupling | Boc-amino acid, Coupling Reagent, Base (DIEA) | 3-4 eq. amino acid, 3-4 eq. coupling reagent, 6-8 eq. DIEA | Forms the peptide bond. |
| Washing | DCM, Isopropanol, DMF | 10 mL/g resin | Removes excess reagents and byproducts. |
Table 3: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Advantages | Considerations |
| HBTU/HATU | Aminium/Uronium Salt | High efficiency, fast reaction times.[9] | Potential for guanidinylation of the N-terminus if used in excess.[9] |
| PyBOP/PyAOP | Phosphonium Salt | High efficiency, minimizes racemization.[9] | Byproducts can be difficult to remove.[9] |
| DIC/HOBt or HOAt | Carbodiimide/Additive | Cost-effective. | Slower reaction times compared to onium salts. |
| COMU | Uronium Salt | High efficiency, good solubility, safer (not based on explosive HOBt/HOAt).[9] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Standard Boc-protected proteinogenic amino acids
-
Merrifield resin or other suitable Boc-compatible resin (e.g., PAM resin)[10]
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or mechanical stirrer
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)[8]
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)[9]
-
Cleavage apparatus (HF or TFMSA)
-
Cleavage cocktail scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)[5][10]
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in the reaction vessel.[8]
-
First Amino Acid Attachment (Cesium Salt Method):
-
The first Boc-amino acid (typically not the title compound unless it is the C-terminal residue) is esterified to the resin, often via its cesium salt to prevent racemization.[10]
-
Alternatively, pre-loaded resins can be used.
-
Protocol 2: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Washing: Wash the resin with DCM (3 x 1 min).
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3 x 1 min), IPA (1 x 1 min), and DCM (3 x 1 min) to remove residual TFA.
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Shake for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3 x 1 min).
-
Coupling of this compound (or other Boc-amino acids):
-
Dissolve this compound (3-4 equivalents) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the amino acid/coupling reagent solution.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-4 hours. The coupling of the sterically hindered beta-amino acid may require longer coupling times or the use of more potent coupling reagents like HATU.[1][9]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).
-
-
Washing: Wash the resin with DCM (3 x 1 min), IPA (1 x 1 min), and DCM (3 x 1 min).
Protocol 3: Final Cleavage and Deprotection
Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus.[4]
-
Resin Preparation: After the final coupling and subsequent deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
HF Cleavage (Standard Procedure):
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add scavengers (e.g., anisole or p-cresol) to the resin.
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
-
TFMSA Cleavage (Alternative to HF):
-
Suspend the dried peptide-resin in a cleavage cocktail containing TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol).[11]
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Wash the resin with a small amount of TFA to recover the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]
-
Collect the peptide precipitate by centrifugation or filtration.
-
-
Purification and Analysis:
-
Wash the crude peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Visualizations
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Structure of this compound.
(Note: A placeholder for the chemical structure image is used in the DOT script above. In a real application, this would be replaced with an actual image URL or embedded SVG for proper rendering.)
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the incorporation of this compound into peptides using Boc-SPPS. Given the β-amino acid nature and potential steric hindrance of this unnatural amino acid, careful optimization of coupling conditions, including the choice of coupling reagent and reaction time, is recommended. The vinyl group present in the side chain is generally stable under standard Boc-SPPS conditions but should be considered if subsequent chemical modifications are planned. As with all chemical syntheses, proper safety precautions, especially during the acid-mediated cleavage steps, are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 270596-44-6 | this compound | Next Peptide [nextpeptide.com]
- 7. This compound | 270596-44-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino acid backbone with vinylphenyl functionality, makes it a valuable component for the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures with potential therapeutic applications. The successful incorporation of this amino acid into peptide sequences or other molecular scaffolds is critically dependent on the choice of coupling reagent and optimization of reaction conditions. The steric hindrance around the β-amino group and the presence of the unsaturated side chain can present challenges for amide bond formation, necessitating the use of highly efficient coupling reagents to achieve high yields and minimize side reactions such as racemization.
These application notes provide a comprehensive overview of recommended coupling reagents and detailed protocols for the efficient acylation of this compound.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is paramount for achieving high efficiency in the acylation of sterically hindered and β-amino acids like this compound. Reagents that form highly reactive activated esters are generally preferred.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective for difficult couplings.[1][2][3] HATU, in particular, is often the reagent of choice due to its rapid reaction kinetics and ability to suppress racemization.[1][2] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt- or OBt-ester intermediate.[1]
-
Phosphonium Salts (PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient coupling reagent, especially for sterically hindered amino acids.[3][4] It is known for rapid coupling reactions and minimal racemization.[3][4]
-
Carbodiimides (EDC/HOBt): The combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[3][5] While generally effective, this method may be slower and less efficient for highly hindered couplings compared to uronium or phosphonium salt reagents.[6]
Comparative Data of Coupling Reagents for Hindered Amino Acids
| Amino Acid Type | Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| Sterically Hindered α-Amino Acid | HATU | DIPEA | DMF | >95 | [1] |
| N-Methylated Amino Acid | PyBOP | DIPEA | DMF | >90 | [7] |
| β-Amino Acid | PyBOP/DIEA | DIEA | DMF | >95 | [4] |
| Sterically Hindered Dipeptide | HBTU | DIPEA | DMF | High | [7] |
| Functionalized Carboxylic Acid | EDC/HOBt | DIPEA | DMF | 85-95 | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of this compound with a primary or secondary amine. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high yields and minimizing reaction times, especially for difficult couplings.
Materials:
-
This compound
-
Amine component
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine component (1.0-1.2 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using PyBOP
This protocol is an excellent alternative to HATU for coupling sterically hindered amino acids.
Materials:
-
This compound
-
Amine component
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF or DCM in a dry reaction vessel under an inert atmosphere.
-
Add the amine component (1.0-1.2 eq) to the mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Coupling using EDC/HOBt
This is a cost-effective method suitable for less demanding couplings.
Materials:
-
This compound
-
Amine component
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine component (1.0-1.2 eq) in anhydrous DCM or DMF in a dry reaction vessel.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the mixture.
-
Add DIPEA or TEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove the urea byproduct and excess reagents.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Visualization of Experimental Workflow
General Peptide Coupling Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction.
Caption: General workflow for the coupling of this compound.
Signaling Pathway of Amide Bond Formation
The diagram below outlines the general mechanism of amide bond formation using a uronium salt coupling reagent like HATU.
Caption: Mechanism of amide bond formation using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic or block biological interactions with improved pharmacological properties compared to natural peptides.[1][2][3] Key advantages include enhanced stability against enzymatic degradation, increased bioavailability, and optimized receptor affinity and selectivity.[1][2][3] The incorporation of non-canonical amino acids is a fundamental strategy in peptidomimetic design. Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block with unique structural features that make it a valuable component in the synthesis of novel peptidomimetics. Its β-amino acid nature, combined with the unsaturated phenyl-containing side chain, allows for the introduction of conformational constraints and diverse chemical functionality.[2][4]
This document provides detailed application notes on the utility of this compound in peptidomimetic design and generalized protocols for its incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 270596-44-6 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
| Storage | Store at 2-8°C |
Applications in Peptidomimetic Design
The incorporation of this compound into a peptide sequence can serve several strategic purposes in drug development:
-
Conformational Constraint: The vinylphenyl side chain introduces steric bulk and restricts conformational flexibility. This can help to lock the peptidomimetic into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. The β-amino acid backbone also promotes the formation of unique secondary structures not accessible to α-peptides.
-
Proteolytic Stability: The presence of a β-amino acid residue in the peptide backbone can confer significant resistance to degradation by proteases, which are typically specific for α-amino acid linkages. This can lead to a longer in vivo half-life of the peptidomimetic.
-
Modulation of Protein-Protein Interactions (PPIs): The unique three-dimensional structure imparted by this amino acid can be leveraged to design peptidomimetics that disrupt or stabilize PPIs, which are implicated in numerous disease states.[1][2] The phenyl group can engage in π-π stacking or hydrophobic interactions within the binding pocket of a target protein.
-
Scaffold for Further Diversification: The double bond in the side chain offers a reactive handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Hypothetical Quantitative Data Presentation
While specific biological data for peptidomimetics containing this compound is not extensively available in the public domain, the following table illustrates how such data would be presented. The values are hypothetical and for illustrative purposes to guide researchers in their data presentation.
| Peptide/Peptidomimetic | Target | Assay Type | IC₅₀ (nM) | Ki (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Native Peptide X | Receptor Y | Competitive Binding | 150 | 120 | < 1 |
| Peptidomimetic 1 (with this compound) | Receptor Y | Competitive Binding | 25 | 20 | 5.2 |
| Peptidomimetic 2 (Control with Alanine substitution) | Receptor Y | Competitive Binding | 180 | 155 | < 1 |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the standard steps for adding an amino acid to a growing peptide chain on a solid support using Boc chemistry.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield, PAM, or BHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Scavengers (e.g., anisole, thioanisole) for cleavage, if required
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM followed by isopropanol and then DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFMSA-based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow for Peptidomimetic Synthesis
Caption: A generalized workflow for the synthesis of a peptidomimetic using Boc-SPPS.
Conceptual Signaling Pathway Modulation
Caption: Conceptual diagram of a peptidomimetic blocking a protein-protein interaction.
References
- 1. γ-AApeptides as a new class of peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected amine, a styryl moiety, and a hexenoic acid backbone, offers medicinal chemists a versatile tool for the design and synthesis of novel therapeutic agents. The incorporation of this unnatural amino acid into peptides or small molecules can impart desirable pharmacological properties, such as enhanced proteolytic stability, increased lipophilicity, and the potential for specific molecular interactions, including π-π stacking. [1]These attributes make it a strategic component in the development of peptidomimetics and other bioactive compounds aimed at various therapeutic targets. [2]
Physicochemical Properties
The distinct structural features of this compound contribute to its utility in drug design. A comparative analysis with other β-amino acids highlights its unique characteristics.
| Feature | This compound | Boc-β-Alanine-OH | Boc-β-Homophenylalanine-OH |
| Molecular Weight ( g/mol ) | 305.37 | 189.21 | 279.33 |
| Structure | Contains a styryl group | Simple aliphatic chain | Contains a phenyl group |
| Lipophilicity (Predicted) | High | Low | Moderate to High |
| Expected Impact on Peptide Properties | Increased proteolytic resistance, enhanced membrane permeability, potential for π-π stacking interactions. [1] | Increased flexibility, acts as a simple spacer. | Increased proteolytic resistance, potential for hydrophobic and aromatic interactions. |
| Reported Applications | Peptidomimetics, drug development, fluorescent probes, bioconjugation. [1] | Spacers in peptide synthesis. | Peptidomimetics with enhanced biological activity. [1] |
Applications in Drug Discovery
The primary application of this compound lies in the synthesis of modified peptides and peptidomimetics with improved therapeutic profiles. The introduction of β-amino acids into peptide sequences is a well-established strategy to overcome the limitations of native peptides, such as poor stability and bioavailability.
Enhanced Proteolytic Resistance
Peptides incorporating β-amino acids, such as this compound, are known to exhibit increased resistance to enzymatic degradation. [3]This is due to the altered backbone structure, which is not recognized by many proteases. This enhanced stability leads to a longer in vivo half-life, a critical factor for the development of effective peptide-based drugs.
Modulation of Biological Activity
The styryl group of this compound can engage in specific interactions with biological targets, such as receptors and enzymes. This moiety can influence the binding affinity and selectivity of the final compound. For instance, β-peptides have been successfully designed as receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents. [3][4] A common strategy in drug development is the design of peptidomimetics that target G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, a pathway often investigated in drug discovery projects utilizing novel amino acid building blocks.
Experimental Protocols
The incorporation of this compound into a peptide sequence can be achieved using standard Boc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the styryl group, optimized coupling conditions are recommended.
Materials and Reagents
-
Resin: Appropriate resin for Boc-SPPS (e.g., Merrifield resin, PAM resin).
-
Boc-Protected Amino Acids: Including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).
Synthesis Workflow
The following diagram outlines the general workflow for Boc-SPPS.
Step-by-Step Protocol for a Synthesis Cycle
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (x2) and wash with DMF (3x).
-
Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the vial and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Cleavage and Purification
-
Cleavage: After the final synthesis cycle, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel peptidomimetics and other bioactive molecules. Its unique structural features provide a strategic advantage in designing compounds with enhanced stability and biological activity. The provided protocols offer a guideline for its successful incorporation into peptide sequences, paving the way for the discovery of new and improved therapeutic agents.
References
Chiral HPLC Analysis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" is a chiral building block that contains a carbamate-protected amine, a carboxylic acid, a phenyl group, and an alkene moiety. Accurate determination of its enantiomeric excess is essential for ensuring the quality and efficacy of subsequent active pharmaceutical ingredients. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. The proposed method is based on established principles for the separation of N-protected amino acids.[1][2][]
Experimental Protocol
This protocol outlines a normal-phase HPLC method, which is often successful for the separation of N-protected amino acids.[4] Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[5]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.
-
Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
-
Sample Diluent: A mixture of Hexane/IPA (90:10, v/v).
-
Analyte: Racemic and enantiomerically enriched samples of Boc-3-Amino-(6-phenyl)-5-hexenoic acid.
2. Chromatographic Conditions:
-
Mobile Phase Composition: Hexane / Isopropanol / Trifluoroacetic Acid (90 / 10 / 0.1, v/v/v). Note: The ratio of hexane to isopropanol is a critical parameter and may require optimization for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 258 nm. The phenyl group provides strong UV absorbance.[6][7] A lower wavelength, such as 210 nm, can also be used for higher sensitivity if the mobile phase allows.[8]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes (adjust as needed based on retention times).
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard of Boc-3-Amino-(6-phenyl)-5-hexenoic acid at a concentration of 1.0 mg/mL in the sample diluent.
-
Prepare the test sample (e.g., "this compound") at a concentration of 1.0 mg/mL in the sample diluent.
-
Ensure all samples are fully dissolved and sonicate briefly if necessary.
-
Filter all samples through a 0.45 µm syringe filter before injection to protect the column.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to identify the retention times of both the (S) and the undesired (R) enantiomers and to determine the resolution.
-
Inject the enantiomerically enriched (S)-sample to confirm its identity and quantify its purity.
-
Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram as follows:
-
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Data Presentation
The following table summarizes representative data that could be expected from this analysis. The values are for illustrative purposes.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Acceptance Criteria |
| Retention Time (t_R) | ~12.5 min | ~14.8 min | - |
| Peak Area | (Variable) | (Variable) | - |
| Separation Factor (α) | \multicolumn{2}{c | }{~1.22} | α > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{~2.1} | R_s > 1.5 |
-
Separation Factor (α): (t_R(R) - t_0) / (t_R(S) - t_0)
-
Resolution (R_s): 2 * [t_R(R) - t_R(S)] / [w_S + w_R], where 'w' is the peak width at the base.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC analysis protocol.
Caption: Workflow for chiral HPLC analysis of this compound.
References
- 1. scas.co.jp [scas.co.jp]
- 2. chromatographytoday.com [chromatographytoday.com]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a non-standard amino acid characterized by a bulky phenyl group and a lipophilic hexenoic acid chain. Its presence significantly increases the hydrophobicity of a peptide, posing unique challenges during purification. These challenges primarily stem from poor solubility in aqueous solutions and a tendency for aggregation, which can complicate the purification process and lead to lower yields.[1][2]
This document provides detailed application notes and protocols for the successful purification of peptides containing this compound, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[3]
Challenges in Purifying Peptides with this compound
The unique structural features of this compound introduce several challenges that must be addressed for successful purification:
-
Increased Hydrophobicity: The phenyl and hexenoic acid moieties contribute to the overall hydrophobicity of the peptide, leading to strong retention on reverse-phase columns. This can necessitate the use of stronger organic solvents or more aggressive gradients for elution.
-
Aggregation: Hydrophobic peptides have a propensity to aggregate, which can result in poor peak shape, reduced recovery, and difficulty in achieving baseline separation.[1]
-
Poor Solubility: Peptides containing this UAA may exhibit limited solubility in standard aqueous mobile phases, making sample preparation and injection problematic.[1][2]
-
Presence of Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group further enhances the hydrophobicity of the peptide. While typically removed during the final cleavage step of solid-phase peptide synthesis (SPPS), incomplete removal can lead to closely eluting impurities.
Primary Purification Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most effective method for purifying peptides containing hydrophobic UAAs due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[3][4][5] The separation mechanism is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.[4]
Key Considerations for RP-HPLC Method Development
1. Column Selection:
The choice of stationary phase is critical for the successful separation of hydrophobic peptides.
-
C18 Columns: These are the most common choice for peptide purification, offering high hydrophobicity and retention.[3]
-
C8 Columns: A good alternative for very hydrophobic peptides, as the shorter alkyl chain can reduce retention times and improve peak shape.
-
C4 Columns: Often used for large peptides and proteins, they can also be beneficial for extremely hydrophobic small peptides to prevent irreversible binding.[5]
-
Diphenyl Columns: The unique selectivity of diphenyl phases can be advantageous for separating peptides containing aromatic residues like the phenyl group in this compound.[2]
-
Wide-Pore Columns (300 Å): Essential for peptides to ensure proper interaction with the stationary phase.[5]
2. Mobile Phase Selection and Modifiers:
The composition of the mobile phase dictates the elution profile of the peptide.
-
Aqueous Phase (Solvent A): Typically consists of water with an ion-pairing agent.
-
Organic Phase (Solvent B): Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[6] For highly hydrophobic peptides, stronger organic solvents like isopropanol or n-propanol can be blended with acetonitrile to improve solubility and elution.[7]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice. It improves peak shape by forming ion pairs with charged residues and maintains an acidic pH to ensure protonation of acidic residues.[8]
3. Gradient Optimization:
A well-designed gradient is crucial for achieving high resolution.
-
Shallow Gradients: A slow increase in the percentage of the organic solvent (e.g., 0.5-1% per minute) is generally recommended to effectively separate closely eluting impurities.
-
Isocratic Holds: Introducing isocratic segments at the beginning of the gradient can help in eluting highly polar impurities first.
Experimental Protocols
Protocol 1: Crude Peptide Preparation and Solubility Testing
Objective: To prepare the crude peptide for purification and determine the optimal solvent for solubilization.
Materials:
-
Crude peptide containing this compound (lyophilized powder)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol or n-propanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
0.1% TFA in water
-
Small vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
After cleavage from the resin and precipitation with cold diethyl ether, dry the crude peptide pellet under vacuum.[2]
-
Perform small-scale solubility tests with a few milligrams of the crude peptide.
-
Attempt to dissolve the peptide in the initial mobile phase (e.g., 5% acetonitrile in 0.1% TFA/water).
-
If solubility is poor, test other solvents such as isopropanol, n-propanol, or a small amount of DMSO before diluting with the initial mobile phase.[1][7] Record the solvent system that provides the best solubility.
-
Once a suitable solvent is found, dissolve the bulk of the crude peptide in it.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
Protocol 2: Analytical RP-HPLC for Method Development
Objective: To optimize the separation conditions on an analytical scale before proceeding to preparative purification.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
Analytical RP column (e.g., C18, 4.6 x 250 mm, 5 µm, 300 Å)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide solution from Protocol 1
Procedure:
-
Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a small amount of the crude peptide solution (e.g., 10-20 µL).
-
Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution point of the target peptide.
-
Based on the scouting run, design a shallower, optimized gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40% to 70% B over 30 minutes.
-
Monitor the separation at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the phenyl group will also absorb at 280 nm.[9]
-
Collect fractions and analyze them by mass spectrometry to identify the peak corresponding to the target peptide.
Protocol 3: Preparative RP-HPLC for Peptide Purification
Objective: To purify the target peptide on a larger scale.
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector
-
Preparative RP column (e.g., C18, 21.2 x 250 mm, 10 µm, 300 Å)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide solution from Protocol 1
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions determined from the analytical scale optimization.
-
Inject the crude peptide solution. The loading amount will depend on the column size and the complexity of the crude mixture.
-
Run the optimized gradient from Protocol 2, adjusting the flow rate according to the preparative column dimensions.
-
Monitor the separation by UV absorbance and collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables provide a summary of typical parameters for the purification of peptides containing this compound.
Table 1: Recommended RP-HPLC Columns
| Column Type | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Application |
| C18 | 5 | 300 | 4.6 x 250 | Analytical Method Development |
| C8 | 5 | 300 | 4.6 x 250 | Analytical (for very hydrophobic peptides) |
| C18 | 10 | 300 | 21.2 x 250 | Semi-Preparative Purification |
| C8 | 10 | 300 | 21.2 x 250 | Semi-Preparative (for very hydrophobic peptides) |
Table 2: Typical RP-HPLC Operating Parameters
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Scouting Gradient | 5-95% B in 30 min | 5-95% B in 30 min |
| Optimized Gradient | 1%/min increase in B | 1%/min increase in B |
| Detection Wavelength | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 10-50 µL | 0.5-5 mL |
Visualizations
Workflow for Peptide Purification
Caption: General workflow for the purification of peptides containing this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing the outcome of RP-HPLC peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. renyi.hu [renyi.hu]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. peptide.com [peptide.com]
- 7. nestgrp.com [nestgrp.com]
- 8. nestgrp.com [nestgrp.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Organic Solvents
References
Application Notes and Protocols for the Incorporation of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the key considerations, potential challenges, and detailed protocols for synthesis, cleavage, and purification.
The incorporation of unnatural amino acids like this compound offers a powerful strategy to introduce novel structural and functional properties into peptides.[1] The unique styryl moiety can impart specific conformational constraints, enhance proteolytic stability, and serve as a handle for further chemical modifications.[1] However, its bulky nature and the reactivity of the vinyl group present challenges that require careful optimization of standard SPPS protocols.[2]
Key Considerations for Incorporation
The primary challenges in incorporating this compound are its steric bulk and the potential for side reactions involving the styryl group's double bond.[2]
-
Steric Hindrance: The bulky styrylphenyl group can impede coupling reactions, potentially leading to incomplete acylation and deletion sequences.[2][3] To overcome this, the use of more potent coupling reagents and potentially longer coupling times or double coupling strategies are recommended.[1]
-
Side Reactions of the Styryl Group: The vinyl group of the styryl moiety is susceptible to reactions under the strong acidic conditions of the final cleavage step (e.g., with Trifluoroacetic Acid - TFA or Hydrogen Fluoride - HF).[2] Cationic species generated from protecting groups can add to the double bond.[2] Therefore, careful selection of scavengers during cleavage is crucial to minimize these side reactions.[2] The styryl group is generally stable to the acidic conditions of Boc deprotection during the synthesis cycles.[2]
-
Peptide Aggregation: The hydrophobic and aromatic nature of the styryl group may increase the tendency for peptide aggregation during synthesis, especially in hydrophobic sequences.[2] This can lead to poor solvation and incomplete reactions.[4] Strategies to mitigate aggregation, such as using specialized resins or solvents, may be necessary.[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for incorporating the sterically hindered amino acid.
Materials:
-
Merrifield or PAM resin[5]
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[6]
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).[8]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Activation with HATU):
-
Dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.[6]
-
Add DIEA (5-8 equivalents) to the amino acid solution for pre-activation and stir for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to steric hindrance, an extended coupling time is recommended.[7]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step ("double coupling").
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: HF Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Anhydrous HF is highly corrosive and toxic, and this procedure must be performed in a specialized apparatus by trained personnel.[9]
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
Thioanisole (scavenger, optional for protecting Trp, Met)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Ensure the N-terminal Boc group is removed by a final TFA treatment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger mixture. A common mixture is p-cresol. For peptides containing sensitive residues, a scavenger cocktail is essential to prevent side reactions with the styryl group.[10]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).[9]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.[9]
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
Peptides containing the hydrophobic styrylphenyl group will likely be hydrophobic.[11] A C8 or C18 column is typically used for purification.[11][12]
Materials:
-
Crude peptide
-
RP-HPLC system with a C8 or C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent like acetonitrile or dissolving in DMSO or DMF first.[11][13]
-
Chromatography:
-
Equilibrate the column with a low percentage of Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will need to be optimized for each peptide.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Data Presentation
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Features |
| HATU | Uronium/Aminium Salt | High reactivity, fast coupling, reduced racemization.[6] |
| HBTU | Uronium/Aminium Salt | Effective and widely used, but can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly good for minimizing racemization. Does not cause guanidinylation. |
| COMU | Uronium/Aminium Salt | High efficiency, good solubility, and considered safer as it is not based on potentially explosive HOBt/HOAt.[14] |
Table 2: Common Scavengers for HF Cleavage
| Scavenger | Target Residue/Side Reaction |
| Anisole | General carbocation scavenger, protects Tyr. |
| p-Cresol | General carbocation scavenger, particularly for Trp.[15] |
| Thioanisole | Protects Trp and Met from alkylation. |
| 1,2-Ethanedithiol (EDT) | Reduces Met(O), protects Trp.[15] |
| Dimethyl Sulfide (DMS) | Used in "low-high" HF procedures to minimize side reactions with sensitive residues.[15] |
Visualizations
Caption: General workflow for the incorporation of this compound.
Caption: Decision pathway for troubleshooting incomplete coupling reactions.
Potential Applications and Signaling Pathways
While specific biological activities for peptides incorporating this compound have not been extensively documented, the styryl moiety is present in various biologically active natural and synthetic compounds. For instance, styrylchromones are known to possess antioxidant, anti-inflammatory, antiviral, and antitumor activities.[16][17] The incorporation of this styryl-containing amino acid could therefore be a strategy to develop peptide-based therapeutics with similar properties. Researchers may consider screening peptides containing this residue for activities related to these pathways. The styryl group could also be used as a photo-crosslinking agent or a fluorescent probe, depending on the specific peptide context. Further research is needed to elucidate the specific signaling pathways modulated by peptides containing this unnatural amino acid.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. nestgrp.com [nestgrp.com]
- 14. peptide.com [peptide.com]
- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 16. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency with Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS: 270596-44-6). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of low coupling efficiency with this compound?
Low coupling yields with this amino acid can be attributed to several factors, including:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in combination with the phenyl group, can physically obstruct the approach of the coupling reagents and the amine, slowing down the reaction.[1]
-
Reduced Nucleophilicity: The amine component you are coupling to may have reduced nucleophilicity due to its own structural features, making it a less effective reactant.[1]
-
Aggregation: Hydrophobic sequences, especially those containing bulky residues like this one, can aggregate, leading to incomplete reactions.[1]
-
Incomplete Deprotection: If the amine component is on a solid support, incomplete removal of its protecting group (e.g., Fmoc) will result in a lower yield.[2]
-
Suboptimal Activation: The carboxylic acid of this compound may not be sufficiently activated for the coupling reaction to proceed to completion.
-
Side Reactions: The presence of the alkene functionality could potentially lead to side reactions under certain conditions, although this is less common with standard coupling protocols.
Q2: Which coupling reagents are recommended for sterically hindered amino acids like this one?
For sterically hindered amino acids, more potent activating agents are generally required.[3] Consider switching from standard carbodiimide reagents (like DCC or DIC) to more powerful onium-salt reagents.[1]
| Coupling Reagent Class | Examples | Additives | Notes |
| Onium-Salt Reagents | HATU, HBTU, COMU, PyAOP, PyBOP | HOAt, Oxyma Pure | Generally provide higher coupling efficiency and lower racemization rates for hindered amino acids.[1][3] HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1] |
| Phosphonium-Based | PyBOP, PyAOP | Associated with lower levels of racemization.[1] | |
| Fluoride-Forming | TFFH | Generates highly reactive amino acid fluorides, which are effective for coupling sterically hindered amino acids.[4] |
Q3: Can reaction conditions be modified to improve coupling efficiency?
Yes, optimizing reaction conditions can significantly improve yields. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase duration (e.g., 2-24 hours) | Allows more time for the sterically hindered components to react.[1] |
| Temperature | Gentle heating (e.g., 30-50°C) | Can help overcome the activation energy barrier.[1] Monitor for potential side reactions or racemization at elevated temperatures.[1] |
| Concentration | Increase reagent concentration | Can improve reaction kinetics.[2] |
| Solvent | Use NMP or DMF/DCM mixtures | These solvents can help disrupt aggregation and improve solubility.[1][5][6] |
| Base | Use a weaker base like N-methylmorpholine (NMM) or collidine | If racemization is a concern with strong bases like DIPEA.[1] |
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low coupling efficiency.
Issue 1: Low or No Product Formation Detected by LC-MS
This suggests a fundamental issue with the coupling reaction itself.
Diagnostic Workflow:
Caption: Diagnostic workflow for low or no product formation.
Troubleshooting Steps:
-
Verify Reagents:
-
Question: Are all reagents (amino acid, coupling partner, coupling reagents, base, solvent) fresh and of high purity?
-
Action: Use freshly opened, high-purity reagents and anhydrous solvents. Moisture can quench activated species and hydrolyze coupling reagents.
-
-
Confirm Activation:
-
Question: Is the carboxylic acid of this compound being properly activated?
-
Action: Pre-activate the amino acid with the coupling reagent and additive for a short period (e.g., 5-15 minutes) before adding the amine component. Be cautious of over-activation, which can lead to side reactions; reduce pre-activation time if necessary.[1]
-
-
Check Deprotection (for Solid-Phase Peptide Synthesis - SPPS):
-
Question: If coupling to a resin-bound peptide, was the N-terminal protecting group (e.g., Fmoc) completely removed?
-
Action: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin.[2] A positive result (blue beads) indicates successful deprotection. If the test is negative or weak, repeat the deprotection step.[2]
-
-
Optimize Coupling Conditions:
-
Perform a Double Coupling:
-
Question: If a single coupling is incomplete, can the reaction be driven to completion?
-
Action: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated amino acid.[3]
-
Issue 2: Presence of Starting Material and Multiple Side Products
This indicates that while the reaction is proceeding, it is either incomplete or accompanied by side reactions.
Logical Relationship Diagram:
Caption: Potential causes of low yield with side products.
Troubleshooting Steps:
-
Address Incomplete Coupling:
-
Action: Follow the steps outlined in "Issue 1" to improve the primary coupling reaction. A more potent coupling reagent is often the most effective solution.
-
-
Minimize Racemization:
-
Question: Is racemization a likely side reaction under the current conditions?
-
Action:
-
Use an additive like HOAt or Oxyma Pure, which are known to suppress racemization more effectively than HOBt.[1]
-
If using a strong base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine.[1]
-
If using heat, optimize for the shortest time required to achieve a good yield.[1]
-
-
-
Analyze and Identify Side Products:
-
Question: What is the nature of the side products?
-
Action: Use mass spectrometry to identify the masses of the major side products. This can provide clues to the underlying issue (e.g., deletion sequences from incomplete coupling, or unexpected adducts).
-
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in SPPS
This protocol outlines a general method for incorporating the title amino acid onto a resin-bound peptide using a potent coupling reagent.
Materials:
-
This compound
-
Fmoc-deprotected peptide-resin
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes in a reaction vessel.
-
Confirm complete Fmoc deprotection using a Kaiser test. A positive result (intense blue beads) is required to proceed.[2]
-
-
Activation Solution Preparation:
-
In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the solution to pre-activate for 5-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended up to 24 hours, or gentle heat (30-40°C) can be applied.[1]
-
-
Washing and Monitoring:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times).
-
Perform a Kaiser test to check for the completion of the coupling. A negative result (colorless or yellowish beads) indicates a complete reaction.
-
-
Recoupling (if necessary):
Protocol 2: Test Cleavage for Reaction Monitoring
This protocol is for cleaving a small amount of peptide from the resin to analyze the success of a difficult coupling step by mass spectrometry.[2]
Materials:
-
Peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place a small amount of dried peptide-resin (10-20 mg) in a microcentrifuge tube.[2]
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.[2]
-
Filter the cleavage mixture away from the resin beads into a new tube.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and analyze by mass spectrometry to confirm the mass of the desired product.
References
Technical Support Center: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). Given the unique structural features of this unnatural amino acid—specifically its unsaturated bond and allylic amine—special considerations are required to mitigate potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Boc-SPPS?
A1: The main challenges stem from the unsaturated bond and the phenyl group. These structural elements can lead to side reactions under the acidic conditions of Boc-SPPS, such as double bond isomerization or migration. Additionally, the steric bulk of the entire residue may slow down coupling reactions, potentially leading to incomplete coupling and deletion sequences.
Q2: Can the double bond in the amino acid isomerize during synthesis?
A2: Yes, acid-catalyzed isomerization of the double bond is a potential side reaction. The repetitive use of trifluoroacetic acid (TFA) for Boc deprotection can protonate the double bond, leading to the formation of a resonance-stabilized carbocation. This intermediate can then be deprotonated to yield a mixture of double bond isomers, which can be difficult to separate from the target peptide.
Q3: Are there any specific recommendations for the coupling step?
A3: Due to potential steric hindrance, a more potent coupling reagent or longer coupling times may be necessary. Standard coupling reagents like HBTU or HATU are generally effective. It is crucial to monitor the coupling efficiency using a qualitative test like the Kaiser test to ensure the reaction goes to completion. If aggregation is observed, especially in hydrophobic sequences, using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts may be beneficial.[1]
Q4: What is the recommended cleavage cocktail for a peptide containing this residue?
A4: A standard cleavage cocktail for Boc-SPPS, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), can be used. However, to minimize side reactions related to the unsaturated bond and to scavenge any carbocations formed, a robust scavenger cocktail is essential. A common high-HF cleavage procedure is often employed. It is critical to include scavengers like anisole or thioanisole to protect sensitive residues from alkylation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the bulky side chain. | - Use a more powerful coupling reagent such as HATU or HCTU.- Increase the coupling time and/or temperature.- Perform a double coupling step to ensure the reaction goes to completion.[3] |
| Peptide aggregation on the resin. | - Switch the primary solvent from DMF to NMP.[4]- Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[1] | |
| Presence of Isomeric Impurities in Final Product | Acid-catalyzed isomerization of the double bond during TFA deprotection steps. | - Minimize the duration of TFA exposure during each deprotection step.- Consider using a milder acid for deprotection, although this may require longer reaction times.- Optimize HPLC purification conditions to separate the isomers. |
| Unexpected Molecular Weight in Mass Spectrometry | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage. | - Ensure an adequate amount of scavenger (e.g., triisopropylsilane (TIS), anisole) is present in the cleavage cocktail. |
| Incomplete removal of side-chain protecting groups. | - Increase the cleavage reaction time or use a stronger acid cocktail if compatible with the peptide sequence. | |
| Poor Yield of Final Peptide | Premature cleavage of the peptide from the resin during TFA deprotection steps. | - Use a more stable resin, such as a PAM resin, which is designed to minimize peptide loss during Boc-SPPS.[5] |
Experimental Protocols
Standard Boc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by N,N-dimethylformamide (DMF) for 20 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of diisopropylethylamine (DIEA) in DMF for 2-5 minutes (2x). Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Final Cleavage and Deprotection (High HF Method)
Caution: Hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
Resin Preparation: After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Cleavage Cocktail: For each gram of peptide-resin, prepare a cleavage cocktail consisting of HF:p-cresol:thioanisole (90:5:5 v/w/v).
-
Cleavage Reaction:
-
Cool the HF apparatus to -5 to 0 °C.
-
Place the dried resin and scavengers in the reaction vessel.
-
Distill the HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding a fresh portion of cold diethyl ether.
-
Filter and collect the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Boc-SPPS.
Caption: Troubleshooting logic for common synthesis issues.
References
Preventing racemization of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the coupling of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid."
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the coupling of "this compound"?
A1: Racemization is the loss of stereochemical integrity at a chiral center. In the context of "this compound," it refers to the conversion of the desired (S)-enantiomer into a mixture of (S) and (R)-enantiomers. This is a significant concern because the biological activity of a peptide or drug molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to a product with reduced efficacy, altered pharmacological properties, or complete loss of biological activity.[1] These diastereomeric impurities can also be challenging to separate during purification.
Q2: What is the primary mechanism of racemization for N-Boc protected amino acids like the one ?
A2: The most common pathway for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on the now achiral oxazolone can produce both the desired (S)-coupled product and the undesired (R)-diastereomer.[2] A less common mechanism is direct enolization, which involves the direct abstraction of the α-proton from the activated amino acid by a strong base.
Q3: How does the β-amino acid structure of "this compound" affect its susceptibility to racemization?
A3: While the fundamental mechanism of racemization via oxazolone formation is similar to α-amino acids, β-amino acids generally show a reduced tendency for racemization. This is because the formation of the corresponding six-membered ring intermediate (a 1,3-oxazin-6-one) is generally less favorable than the five-membered oxazolone ring formation in α-amino acids. However, racemization can still occur, and careful selection of coupling conditions remains crucial. The presence of the unsaturated bond in the side chain of "this compound" could potentially influence the acidity of the α-proton, but specific data on this is limited. Therefore, assuming a potential for racemization and taking preventative measures is the most prudent approach.
Q4: Which factors have the most significant impact on racemization during the coupling of this amino acid?
A4: Several factors can influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents that promote rapid amide bond formation can kinetically outcompete the racemization pathway.[3]
-
Base: The type and amount of base used are crucial. Stronger and less sterically hindered bases can increase the rate of α-proton abstraction, leading to higher levels of racemization.[4]
-
Additives: The use of racemization-suppressing additives is a key strategy. These additives form active esters that are less prone to racemization.[4]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the desired coupling and the racemization pathways.
Troubleshooting Guide
Issue: High levels of the undesired (R)-enantiomer detected in the coupled product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a more modern and efficient coupling reagent. For carbodiimide-based methods (e.g., DCC, EDC), always use an additive. Consider using uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP). | Modern coupling reagents are designed for high efficiency and low racemization.[6] Additives form more stable active esters that are less prone to cyclization into the racemization-prone oxazolone intermediate.[4] |
| Inappropriate Base | Use a sterically hindered and weaker base. N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA). N-Methylmorpholine (NMM) is an even weaker base that can further reduce racemization. Use the minimum necessary amount of base. | Sterically hindered bases are less efficient at abstracting the α-proton of the oxazolone intermediate. Weaker bases reduce the overall basicity of the reaction medium, disfavoring proton abstraction.[4] |
| Absence of Racemization Suppressing Additives | Incorporate an additive into the coupling protocol. 1-Hydroxybenzotriazole (HOBt) is a standard choice. For more challenging couplings, 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often more effective. | Additives react with the activated amino acid to form active esters that are more stable and less susceptible to racemization than the initial activated species.[4] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature. Room temperature is a good starting point, but for particularly sensitive couplings, cooling the reaction to 0 °C may be beneficial. | Lowering the temperature slows down the rate of all reactions, but often has a more pronounced effect on the rate of racemization compared to the desired coupling reaction.[5] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the carboxylic acid before adding the amine component. Ideally, the activated species should be generated in situ or used immediately after its formation. | The longer the highly reactive activated intermediate exists before reacting with the amine, the greater the opportunity for it to undergo racemization. |
Data Presentation: Comparison of Coupling Reagents and Additives
The following table summarizes representative data on the percentage of racemization observed with different coupling reagents and additives in model α-amino acid coupling reactions. While this data is not specific to "this compound," the general trends in the effectiveness of these reagents at suppressing racemization are expected to be similar.
| Coupling Reagent/Additive | % Racemization (D-isomer) | Reference(s) |
| DCC alone | High (>10%) | [3] |
| DCC / HOBt | Low (<1%) | [3] |
| EDC / HOBt | Low (<2%) | [7] |
| HBTU | Low (<2%) | [3] |
| HATU | Very Low (<0.5%) | [3] |
| PyBOP | Low (<1%) | [6] |
| COMU | Very Low (<1%) | [3] |
Note: The extent of racemization is highly dependent on the specific amino acid, solvent, base, and temperature used. This table is intended for comparative purposes to illustrate the relative effectiveness of different coupling systems.
Experimental Protocols
Protocol 1: Solution-Phase Coupling using HBTU/HOBt
This protocol is a general procedure for the solution-phase coupling of "this compound" to an amine component (e.g., an amino acid ester).
Materials:
-
This compound
-
Amine component (e.g., H-Ala-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.0 eq) and stir for 10 minutes.
-
To the solution of the carboxylic acid and HOBt, add HBTU (1.1 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Add the solution of the amine component to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solution-Phase Coupling using EDC/OxymaPure
This protocol offers an alternative using a carbodiimide coupling reagent with a modern, highly effective racemization suppressant.
Materials:
-
This compound
-
Amine component
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
If the amine component is a salt, add DIPEA (1.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up the reaction as described in Protocol 1 (Step 6 and 7).
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Primary pathways in peptide coupling: the desired reaction versus the racemization pathway via an oxazolone intermediate.
Caption: A systematic workflow for troubleshooting and minimizing racemization during peptide coupling.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. The influence of extrusion on loss and racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimization of Boc Deprotection for "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Boc deprotection of "this compound".
Issue 1: Incomplete or Slow Deprotection
-
Question: My reaction is not going to completion, or is very slow, as indicated by TLC/LC-MS analysis. What are the possible causes and solutions?
-
Answer:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the reaction is sluggish, the acidity of the reaction medium may be too low.
-
Solution: If using a solution of TFA in DCM, you can incrementally increase the concentration of TFA (e.g., from 20% to 50%). For HCl-based methods, ensure the reagent is fresh and has the stated concentration (e.g., 4M HCl in dioxane).
-
-
Steric Hindrance: While less common for this substrate, steric bulk around the Boc-protected amine can slow down the reaction.
-
Solution: Consider switching to a stronger acid system (e.g., neat TFA if the substrate is stable) or increasing the reaction temperature. However, be aware that harsher conditions can increase the risk of side reactions.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow.
-
Solution: Ensure complete dissolution of the "this compound" in the chosen solvent. If solubility is an issue, you may need to screen for a more suitable solvent system.
-
-
Issue 2: Presence of Unexpected Side Products
-
Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis. What are the likely side reactions and how can I mitigate them?
-
Answer: The presence of the vinyl and phenyl groups in "this compound" makes it susceptible to specific side reactions under acidic conditions.
-
Alkene-Related Side Reactions: The vinyl group is acid-labile and can undergo reactions such as hydration, polymerization, or cyclization.
-
TLC/NMR Diagnosis: On a TLC plate, polymerization may appear as a streak or a series of spots with low Rf values. In the 1H NMR, the disappearance or broadening of the vinyl proton signals would be indicative of side reactions.
-
Solution: Employ milder deprotection methods that are less likely to affect the double bond. Options include using formic acid, zinc bromide in DCM, or oxalyl chloride in methanol.[1][2][3][4][5][6] These methods avoid the use of strong acids like TFA.
-
-
Phenyl Group Alkylation: The tert-butyl cation generated during Boc deprotection is an electrophile and can potentially alkylate the electron-rich phenyl ring.
-
NMR Diagnosis: Alkylation of the phenyl ring would result in additional signals in the aromatic region of the 1H NMR spectrum and a corresponding increase in the integration value of this region relative to other protons in the molecule.
-
Solution: Use scavengers such as triethylsilane (TES) or thioanisole in your reaction mixture. These scavengers will trap the tert-butyl cation before it can react with your product.
-
-
N-Formylation: When using formic acid for deprotection, N-formylation of the deprotected amine can occur as a side reaction.[7]
-
NMR Diagnosis: The appearance of a formyl proton signal around 8 ppm in the 1H NMR spectrum is characteristic of an N-formyl group.
-
Solution: Carefully monitor the reaction progress and avoid prolonged reaction times. If N-formylation is a significant issue, consider an alternative mild deprotection method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a compound like "this compound"?
A1: The most common methods for Boc deprotection involve the use of strong acids.[4]
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a standard procedure. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in an ethereal solvent like 1,4-dioxane is another widely used method. This reaction is also typically run at room temperature and can be very rapid.[1]
Q2: Given the presence of a vinyl group and a phenyl group, which standard method is preferable?
A2: Due to the acid-sensitive nature of the vinyl group, a milder approach is generally recommended to avoid potential side reactions. While both TFA and HCl are effective, they can pose a risk to the integrity of the alkene. If a standard strong acid method is to be used, it is crucial to carefully monitor the reaction and consider the use of scavengers to protect the phenyl ring. However, exploring milder alternatives is a more robust strategy for this particular substrate.
Q3: What are some recommended milder deprotection methods for "this compound"?
A3: For acid-sensitive substrates, several milder alternatives to strong acids like TFA and HCl are available:
-
Oxalyl Chloride in Methanol: This method generates HCl in situ under mild conditions and has been shown to be effective for a range of substrates, with reactions typically running for 1-4 hours at room temperature.[5][6]
-
Formic Acid: Using formic acid, either neat or in a solvent like DCM, provides a less aggressive acidic environment for deprotection. Reaction times can be longer, ranging from 1 to 16 hours at room temperature.[1]
-
Lewis Acids (e.g., Zinc Bromide): Lewis acids such as zinc bromide (ZnBr2) in DCM can be used for Boc deprotection. These reactions are typically slower, sometimes requiring several days at room temperature for completion.[2][3][4][8]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Monitoring: The deprotected product (a free amine) will be more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) on a silica gel TLC plate. Staining with ninhydrin is a good visualization method as it gives a characteristic color with primary amines.
-
LC-MS Monitoring: This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more quantitative assessment of the reaction's progress.
Q5: What is the expected 1H NMR chemical shift change upon successful Boc deprotection?
A5: Upon successful deprotection, the most noticeable change in the 1H NMR spectrum will be the disappearance of the large singlet at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[9] Additionally, the chemical shifts of the protons on the carbon adjacent to the nitrogen will likely shift downfield.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
| Method | Reagent(s) | Solvent | Typical Time | Temperature | Expected Yield | Expected Purity | Key Considerations |
| Standard Strong Acid | 20-50% TFA | DCM | 0.5 - 2 h[1] | Room Temp. | High | Variable | High risk of side reactions with the vinyl group. Scavengers may be needed for the phenyl group.[10] |
| Standard Strong Acid | 4M HCl | 1,4-Dioxane | 0.5 - 4 h[1] | Room Temp. | High | Variable | Similar risk of side reactions as with TFA.[1] |
| Mild Acid | Formic Acid | Neat or DCM | 1 - 16 h[1] | Room Temp. | Good to High | Good | Lower risk of alkene side reactions. Potential for N-formylation.[7] |
| Mild Lewis Acid | ZnBr2 | DCM | 24 - 72 h[4] | Room Temp. | Moderate to Good | Good | Significantly milder conditions, suitable for acid-sensitive groups. Longer reaction times.[2][3][4][8] |
| Mild In Situ Acid | Oxalyl Chloride | Methanol | 1 - 4 h[5][6] | Room Temp. | High | High | Mild conditions with good functional group tolerance.[5][6] |
Note: Yield and purity are highly substrate-dependent and the values provided are general expectations. Optimization is recommended for each specific case.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve "this compound" (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an appropriate organic solvent.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [5][6]
-
In a dry round-bottom flask under an inert atmosphere, dissolve "this compound" (1.0 equiv) in anhydrous methanol (approx. 0.1 M solution).
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (2-3 equiv) dropwise to the solution. Caution: The reaction can be exothermic.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
The product can be isolated by extraction with an appropriate organic solvent after neutralization with a suitable base.
Protocol 3: Boc Deprotection using Formic Acid [1]
-
Dissolve "this compound" (1.0 equiv) in neat formic acid or a solution of formic acid in DCM in a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Once the reaction is complete, remove the formic acid and any solvent under reduced pressure.
-
The crude product can be further purified by standard methods. Be mindful of potential N-formylation as a side product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awuahlab.com [awuahlab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Zinc Bromide [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Aggregation of Peptides with "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating the unnatural amino acid "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid". This amino acid possesses significant hydrophobic characteristics due to its phenyl ring and hexenoic acid side chain, which can contribute to aggregation during solid-phase peptide synthesis (SPPS) and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation is the self-association of peptide chains, often driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, leading to the formation of insoluble or poorly soluble β-sheet structures.[1][2] The incorporation of "this compound" introduces a bulky and hydrophobic side chain, which significantly increases the propensity of the peptide to aggregate. This can lead to incomplete coupling and deprotection reactions during synthesis, low yields, and difficulties in purification and handling of the final peptide.[1][2]
Q2: How can I predict if my peptide sequence containing this unnatural amino acid is likely to aggregate?
A2: While precise prediction is challenging, certain sequence characteristics increase the risk of aggregation. These include a high content of hydrophobic residues, the presence of β-branched amino acids (Val, Ile, Thr), and a low net charge.[1] The presence of "this compound" should be considered a high-risk factor for aggregation.
Q3: What are the visible signs of on-resin peptide aggregation during synthesis?
A3: Common indicators of on-resin aggregation include:
-
Poor resin swelling: The resin beads may appear shrunken or clumped together.[1]
-
Slow solvent drainage: Solvents may drain slowly from the reaction vessel.[2]
-
Incomplete reactions: Positive Kaiser or other amine tests after coupling steps indicate incomplete acylation. Similarly, incomplete deprotection may be observed.[2]
-
Low yield: A significantly lower than expected yield of the final peptide is a strong indicator of synthesis problems, often linked to aggregation.
Q4: Should I use Boc or Fmoc chemistry when synthesizing peptides prone to aggregation?
A4: Both Boc and Fmoc chemistries can be used, but Boc chemistry can sometimes be advantageous for "difficult sequences". The repetitive treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help disrupt aggregates as they form.[1] In contrast, the milder basic conditions of Fmoc deprotection may be less effective at breaking up these secondary structures.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate aggregation issues when working with peptides containing "this compound".
Problem 1: Poor Coupling Efficiency (Positive Kaiser Test after Coupling)
A positive Kaiser test indicates the presence of unreacted free amines, suggesting that the coupling of the incoming amino acid was incomplete. This is a common consequence of peptide aggregation.
Initial Steps:
-
Recouple: Perform a second coupling (a "double couple") with fresh activated amino acid and coupling reagents.[2]
-
Increase Reaction Time: Extend the coupling reaction time to allow for slower reaction kinetics due to steric hindrance and aggregation.
Advanced Strategies:
| Strategy | Description | Key Parameters |
| Change Solvent | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO).[1][2] | NMP is generally superior to DMF for solvating growing peptide chains. A mixture of DCM/DMF/NMP (1:1:1) can also be effective. |
| Elevated Temperature | Perform coupling and deprotection steps at higher temperatures (e.g., 50-70°C) using a microwave peptide synthesizer or conventional heating. | Monitor for potential side reactions at elevated temperatures. |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., LiCl or KSCN in DMF) before the coupling step to disrupt secondary structures.[1] | Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents. |
| Sonication | Gently sonicate the reaction vessel in a water bath to mechanically break up aggregates.[1] | Use for short periods (e.g., 15-30 minutes) to avoid damaging the resin. |
Problem 2: Incomplete Boc Deprotection
Incomplete removal of the Boc protecting group will prevent the subsequent coupling reaction, leading to deletion sequences.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the TFA treatment.
-
Increase TFA Concentration: Use a higher concentration of TFA in DCM.
-
Add Scavengers: If the peptide contains sensitive residues like Trp, Met, or Cys, ensure appropriate scavengers are included in the deprotection solution to prevent side reactions from the tert-butyl cation.[3][4]
Problem 3: Low Yield and/or Poor Solubility of the Cleaved Peptide
Aggregation can persist even after cleavage from the resin, making the peptide difficult to purify and handle.
Strategies for Mitigation:
| Strategy | Description | Key Parameters |
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions.[1] | |
| Backbone Protection | Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of certain amino acid residues to prevent hydrogen bonding.[1] | |
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[1] | The native residue is regenerated during the final cleavage. |
| Solubilizing Agents | During purification, use organic solvents like acetonitrile or isopropanol, or add small amounts of formic acid or TFA to the mobile phase to improve solubility. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[2]
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat with 50% TFA in DCM for an additional 20-30 minutes.[5]
-
Wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.
-
Perform the Boc deprotection and neutralization steps as described in Protocol 1.
-
Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF for 10-15 minutes.
-
Thoroughly wash the resin with DMF (5x) to remove the chaotropic salt.
-
Proceed with the amino acid coupling as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for poor coupling efficiency due to peptide aggregation.
Caption: A single cycle in Boc-based solid-phase peptide synthesis (SPPS).
References
Improving yield in "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" reactions
Exploring Synthesis Strategies
I've initiated a thorough Google search to understand the synthesis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid. My focus is on identifying common reaction pathways, potential side reactions, and optimization methods to boost yields. I'm now carefully analyzing the search results to pinpoint specific promising approaches.
Refining Search Parameters
I'm now diving deeper into the initial search results, aiming to uncover common pitfalls and specific troubleshooting scenarios. I'm structuring this information in a Q&A format, and simultaneously searching for quantitative data on reaction yields under various conditions. In addition, I'm identifying experimental protocols for key synthesis steps and starting to consider how to present the reaction workflow and troubleshooting logic visually using Graphviz.
Exploring BOC Deprotection
I've been delving into the challenges of BOC protection and deprotection reactions, particularly with amino acids. The initial scan highlighted common issues: slow reactions, solubility problems, and unwanted side products. The zwitterionic nature of amino acids adds another layer of complexity, demanding a more nuanced approach. I'm now focusing on catalysts and optimized conditions to enhance the efficiency of these critical steps.
Pinpointing Specifics Required
My search refined into focusing on the target molecule's synthesis or similar analogs. The initial general search wasn't enough; no quantitative yield data for this compound emerged. The focus now is on finding relevant examples. I'm exploring methods to circumvent solubility issues stemming from the zwitterionic amino acid core. Synthesizing this particular molecule or something closely analogous will be the most useful.
Exploring Synthetic Routes
Synthesizing Protocol Details
Incomplete coupling of sterically hindered "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid"
This technical support center provides troubleshooting guidance for researchers encountering challenges with the coupling of sterically hindered amino acids, with a specific focus on "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete or low-yield coupling of this compound?
Low coupling yields with sterically hindered amino acids like this compound are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid's side chain can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields for hindered systems.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are crucial and may need optimization for challenging couplings.[1]
Q2: Which coupling reagents are recommended for sterically hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1][3] COMU is a newer generation reagent with high efficiency and a better safety profile.[2][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[2] They are a good choice when guanidinylation from uronium salts is a concern.[2]
Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[1] To minimize racemization:
-
Choose the Right Additive: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]
-
Select the Appropriate Coupling Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1]
-
Use a Weaker Base: Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
-
Limit Pre-activation Time: Reduce the pre-activation time before adding the amine component to minimize the time the amino acid spends in a highly reactive state.[2]
Q4: Can increasing the reaction time or temperature improve coupling efficiency?
Yes, for sterically hindered couplings, extending the reaction time (e.g., 2-24 hours) can allow the reaction to proceed to completion.[1] Elevating the temperature, for instance with microwave synthesis, can also help overcome the activation energy barrier.[1] However, prolonged reaction times at elevated temperatures can increase the risk of racemization.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Inappropriate coupling reagent | Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[1] |
| Steric hindrance | 1. Increase reaction time (2-24 hours).[1] 2. Use microwave synthesis to increase the reaction temperature.[1] | |
| Peptide aggregation | 1. Incorporate a pseudo-proline dipeptide to disrupt aggregation.[1] 2. Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[1] | |
| Presence of Deletion Sequences | Incomplete deprotection of the N-terminus | Ensure complete removal of the Fmoc or Boc protecting group before the coupling step.[1] |
| Incomplete coupling | 1. Perform a second coupling.[1] 2. Use a more potent coupling reagent. | |
| Racemization | Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[1] |
| Strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] | |
| Inappropriate coupling reagent/additive combination | 1. Ensure the use of an additive like HOAt or Oxyma Pure.[1] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP.[1] | |
| Prolonged reaction at elevated temperature | If using heat, optimize for the shortest time necessary to achieve a good yield.[1] |
Data Presentation
The following table summarizes the typical performance of various coupling reagents in the context of hindered amino acid couplings. The data, synthesized from multiple studies, highlights key performance indicators.
| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Relative Racemization Risk | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | High | Low-Moderate | High reactivity and speed, effective for difficult couplings.[2][3] | Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective.[2] | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| COMU | Aminium Salt | High | Low | High efficiency, good safety profile (not based on potentially explosive HOBt/HOAt), good solubility.[2][3] | |
| PyBOP | Phosphonium Salt | High | Low | High efficiency; no guanidinylation side reaction.[2] | Byproducts can be difficult to remove. |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Cost-effective; avoids guanidinylation. | Slower reaction times; byproducts can be problematic.[2] |
Experimental Protocols
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 24 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.
Protocol 2: Coupling with PyBOP
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution.
-
Coupling: Immediately add the coupling solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Protocol 3: Coupling with DIC/HOAt
-
Resin and Amino Acid Preparation: Swell the resin as described in Protocol 1. In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture for 4-6 hours at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete peptide coupling.
Caption: Overview of major peptide coupling reagent classes.
References
Technical Support Center: Diketopiperazine Formation with Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid and encountering issues related to diketopiperazine (DKP) formation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low yield of the desired linear peptide, especially when coupling the third amino acid.
-
Question: We are experiencing a significant drop in yield after coupling the third amino acid to our peptide sequence, which starts with (S)-3-Amino-(6-phenyl)-5-hexenoic acid. What could be the cause?
-
Answer: A low yield at this stage is often indicative of diketopiperazine (DKP) formation.[1][2] This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine.[1][3] This side reaction is particularly prevalent with certain amino acid sequences and under specific reaction conditions.[2]
Troubleshooting Steps:
-
Analyze the Cleavage Solution: After the coupling of the second amino acid and subsequent Boc deprotection, analyze the acidic cleavage solution (e.g., TFA/DCM) by LC-MS to check for the presence of the diketopiperazine byproduct.
-
Implement In Situ Neutralization: The most effective way to minimize DKP formation is to reduce the time the N-terminal amine is in its free, nucleophilic state.[1] Instead of a separate neutralization step after Boc deprotection, employ an in situ neutralization protocol where the neutralizing base is added along with the activated amino acid for the next coupling step.
-
Optimize Coupling Conditions:
-
Temperature: Lowering the temperature during the coupling step can help reduce the rate of the cyclization reaction.[4]
-
Reagents: Use a coupling reagent known to suppress racemization and DKP formation, such as HATU or HCTU.
-
-
Resin Choice: If using a highly acid-labile resin, consider switching to a less reactive one to minimize premature cleavage.
-
Issue 2: Identification of an unexpected major impurity with a mass corresponding to the cyclic dipeptide.
-
Question: Our crude product analysis by LC-MS shows a major impurity with a mass that corresponds to the cyclic dipeptide of (S)-3-Amino-(6-phenyl)-5-hexenoic acid and the second amino acid. How can we confirm this and prevent its formation?
-
Answer: The presence of a major impurity with the expected mass of the diketopiperazine is strong evidence of this side reaction.[1]
Confirmation and Prevention:
-
MS/MS Analysis: To confirm the identity of the impurity, perform tandem mass spectrometry (MS/MS) on the suspected DKP peak. The fragmentation pattern will provide structural confirmation.
-
Preventative Measures:
-
Simultaneous Deprotection-Coupling: For solution-phase synthesis, a simultaneous deprotection-coupling procedure can be effective.[5] This involves performing the hydrogenolysis of a Z-protected dipeptide in the presence of an activated Boc-amino acid, which "traps" the deprotected amine before it can cyclize.
-
Protecting Group Strategy: While you are using Boc protection, which is generally less prone to DKP formation than Fmoc, ensure complete deprotection. Incomplete removal of the Boc group can sometimes lead to side reactions.
-
Solvent Choice: The choice of solvent can influence the rate of DKP formation.[6][7] While DMF is common, consider exploring other solvents like NMP or DCM for critical coupling steps.
-
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered cyclic dipeptide.[1][2] In solid-phase peptide synthesis (SPPS), this can lead to the cleavage of the N-terminal dipeptide from the resin, resulting in a truncated peptide and reduced yield of the desired product.[2]
Q2: What is the general mechanism of DKP formation in Boc-SPPS?
A2: The mechanism involves the following steps:
-
Boc Deprotection: The Nα-Boc protecting group of the second amino acid is removed using an acid, typically trifluoroacetic acid (TFA), exposing the N-terminal amine.[1]
-
Neutralization: A base is added to neutralize the resulting ammonium salt, generating a free, nucleophilic amine.
-
Intramolecular Attack: The deprotected N-terminal amine of the second amino acid attacks the carbonyl carbon of the ester linkage of the first amino acid to the resin.
-
Cyclization and Cleavage: This intramolecular aminolysis results in the formation of the six-membered diketopiperazine ring and its cleavage from the solid support.[1][2]
Q3: Which factors promote DKP formation?
A3: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences containing proline or other secondary amino acids at the second position are highly susceptible to DKP formation.[2][7] The flexibility and conformation of the dipeptide backbone also play a crucial role.
-
Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) and Wang resins, are more prone to DKP formation.[2]
-
Deprotection and Neutralization Conditions: The longer the N-terminal amine is in its free, deprotonated state, the higher the risk of DKP formation. Standard pre-neutralization protocols are more susceptible than in situ neutralization.[1]
-
Temperature and Time: Elevated temperatures and longer reaction times during deprotection and coupling can increase the incidence of DKP formation.[4]
-
Solvent: The polarity of the solvent can affect the rate of DKP formation.[6][7]
Q4: How can DKP formation be minimized when working with this compound?
A4: To minimize DKP formation with this specific amino acid, consider the following strategies:
-
Utilize In Situ Neutralization: This is the most critical step to minimize the lifetime of the free nucleophilic amine.
-
Low Temperature Coupling: Perform the coupling of the third amino acid at a reduced temperature (e.g., 0 °C) to slow down the rate of cyclization.
-
Efficient Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU to ensure that the coupling reaction is faster than the competing DKP formation.
-
Careful Monitoring: After the coupling of the second amino acid, it is advisable to cleave a small amount of the resin and analyze the product to assess the extent of DKP formation before proceeding with the synthesis.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on DKP Formation
| Parameter | Condition A | Condition B | Expected Outcome |
| Neutralization | Pre-neutralization with DIEA | In Situ Neutralization | Condition B significantly reduces DKP formation. |
| Temperature | Room Temperature | 0 °C | Lower temperature in Condition B disfavors DKP formation. |
| Coupling Reagent | DIC/HOBt | HATU | HATU (Condition B) generally leads to faster coupling and less DKP. |
| Solvent | DMF | DCM/NMP | Solvent polarity can influence the rate; optimization may be needed. |
Experimental Protocols
Protocol 1: General Procedure for Coupling the Third Amino Acid with Minimized DKP Formation (Boc-SPPS)
-
Resin Swelling: Swell the dipeptide-resin (Boc-AA₂-(S)-3-Amino-(6-phenyl)-5-hexenoic acid-Resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate flask, dissolve the next Boc-protected amino acid (Boc-AA₃-OH) (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the deprotected dipeptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), IPA (1x), and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.
Protocol 2: Synthesis and Purification of the Diketopiperazine
If the diketopiperazine is the desired product, the following general procedure can be adapted.
-
Dipeptide Synthesis: Synthesize the linear dipeptide (e.g., Boc-AA₂-(S)-3-Amino-(6-phenyl)-5-hexenoic acid-OMe) in solution phase.
-
Boc Deprotection: Deprotect the N-terminal Boc group using TFA/DCM as described above. After deprotection, carefully neutralize the resulting ammonium salt with a base like DIEA in DCM at 0 °C.
-
Cyclization:
-
Dissolve the deprotected and neutralized dipeptide methyl ester in a suitable solvent such as methanol or isopropanol at a low concentration (e.g., 0.01 M) to favor intramolecular cyclization.
-
Heat the solution to reflux and monitor the reaction by TLC or LC-MS until the linear dipeptide is consumed.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to isolate the pure diketopiperazine.
-
Visualizations
Caption: Reaction pathway for diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for diagnosing and mitigating DKP formation.
Caption: Logical relationships of factors influencing diketopiperazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Aspartimide formation in peptides with "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid"
This technical support center provides troubleshooting guides and frequently asked questions regarding aspartimide formation in peptides, with a specific focus on syntheses involving "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid."
Section 1: Understanding Aspartimide Formation
Aspartimide formation is a common and problematic side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1][2] This reaction leads to the formation of a five-membered succinimide ring, which can result in a mixture of unwanted byproducts, including α- and β-peptides, racemized products, and piperidide adducts.[3][4] These impurities can be difficult to separate from the target peptide, leading to lower yields and complex purification steps.[4][5][6]
The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[1] The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp, forming the aspartimide intermediate.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is an intramolecular side reaction that occurs in peptides containing aspartic acid (Asp). The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group of the Asp, forming a cyclic succinimide intermediate known as an aspartimide.[1][4] This is particularly problematic during Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated use of basic conditions (e.g., piperidine) for Fmoc group removal.[1] The resulting aspartimide is unstable and can lead to several byproducts, including the desired α-peptide, the rearranged β-peptide, and racemized versions of both, which are often difficult to separate from the final product.[3]
Q2: Does "this compound" lead to aspartimide formation?
A2: The canonical aspartimide formation involves the backbone amide nitrogen attacking the side-chain ester of an adjacent aspartic acid residue. "this compound" is a γ-amino acid, meaning the amine group is on the third carbon from the carboxyl group. The standard mechanism of aspartimide formation, which requires an α-amino acid structure, is therefore not applicable to this specific amino acid. While other intramolecular cyclizations could potentially occur under certain conditions, the classic aspartimide pathway is not a primary concern for this particular building block.
Q3: What factors influence the rate of aspartimide formation?
A3: Several factors can influence the extent of aspartimide formation:
-
Sequence: The amino acid immediately following the Asp residue is critical. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly prone to this side reaction.[1][4]
-
Base and Deprotection Conditions: The base used for Fmoc removal, its concentration, and the duration of the deprotection step play a significant role. Prolonged exposure to piperidine increases the risk.[1]
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[7]
-
Solvent: The polarity of the solvent can have a strong influence, with higher polarity leading to more aspartimide formation.[1][7]
-
Side-Chain Protecting Group: The choice of protecting group for the Asp side chain is crucial. Bulkier protecting groups can sterically hinder the formation of the succinimide ring.[1][8]
Q4: How can I detect aspartimide formation in my crude peptide?
A4: Aspartimide formation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the aspartimide and its related byproducts may appear as distinct peaks close to the main product peak. Mass spectrometry can identify the aspartimide intermediate by a mass loss of 18 Da (corresponding to the loss of water) compared to the target peptide. The subsequent hydrolysis products (α- and β-peptides) will have the same mass as the target peptide, making them harder to detect by MS alone.[9][10] Two-dimensional NMR analysis can also be employed for structural characterization of the peptide and any imide analogs.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected peaks around the main product in HPLC, some with a mass of -18 Da. | Aspartimide formation. | - Modify Deprotection Conditions: Reduce piperidine concentration or use a weaker base like piperazine.[8] Adding an acidic additive like 0.1 M HOBt to the piperidine solution can also significantly reduce aspartimide formation.[8] - Use Sterically Hindered Protecting Groups: For Asp residues, consider using bulkier side-chain protecting groups such as O-3-methylpent-3-yl (OMpe) or 2,3,4-trimethylpent-3-yl (Die) instead of the standard tert-butyl (OtBu) group.[8] - Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen can prevent the cyclization reaction. |
| Low yield of the target peptide containing Asp-Xxx sequences. | Significant conversion of the target peptide to aspartimide-related byproducts. | - Optimize Synthesis Temperature: Perform the synthesis at a lower temperature to reduce the rate of the side reaction. - Change Synthesis Strategy: If aspartimide formation is severe, consider switching from Fmoc-SPPS to Boc-SPPS. The acidic deprotection steps in Boc chemistry are less prone to causing aspartimide formation.[1] |
| Difficulty in purifying the target peptide due to co-eluting impurities. | Formation of α- and β-peptides which have very similar retention times to the desired product. | - Prevention is Key: Focus on minimizing aspartimide formation during the synthesis using the strategies mentioned above. - Advanced HPLC Techniques: Explore different HPLC columns, mobile phases, or gradients to improve the separation of the isomers. |
| Unidentified side reactions when using "this compound". | Potential for alternative intramolecular cyclization or other side reactions specific to this unusual amino acid. | - Thorough Characterization: Use high-resolution mass spectrometry and NMR to identify the structure of the byproduct. - Review Coupling and Deprotection Chemistry: Ensure that the coupling reagents and deprotection conditions are compatible with this specific amino acid. The Boc group is removed with acid, such as trifluoroacetic acid (TFA).[12][13] - Consult Literature on Similar γ-Amino Acids: Research the synthesis of peptides containing similar γ-amino acids for potential known side reactions. |
Experimental Protocols
Protocol 1: Acid-Mediated Prevention of Aspartimide Formation
This protocol describes the addition of an organic acid to the Fmoc cleavage agent to suppress aspartimide formation.[14]
-
Reagent Preparation: Prepare the Fmoc cleavage solution by adding a small amount of an organic acid (e.g., 5% formic acid) to the standard 20% piperidine in DMF solution.
-
Fmoc Deprotection: During solid-phase peptide synthesis, use the prepared acid-containing cleavage solution for the Fmoc deprotection steps.
-
Washing: After the deprotection step, wash the resin thoroughly with DMF to remove the piperidine and acid.
-
Monitoring: Monitor the synthesis at key steps by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry to assess the level of aspartimide formation.
Protocol 2: Detection of Aspartimide Byproducts by HPLC-MS
-
Sample Preparation: Cleave a small sample of the peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.
-
Peak Identification:
-
The target peptide will have a specific retention time and mass.
-
The aspartimide intermediate will typically elute slightly later and have a mass of [M-18+H]⁺.
-
The α- and β-peptide byproducts will have the same mass as the target peptide but may have slightly different retention times, often appearing as shoulders or closely eluting peaks.
-
-
Quantification: Integrate the peak areas to estimate the percentage of aspartimide-related impurities.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation in peptides.
Caption: Structural comparison of Aspartic Acid and the user's amino acid.
Caption: Workflow for troubleshooting aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A common and effective method for synthesizing β,γ-unsaturated amino acids like the target molecule is through the Wittig reaction.[1][2][3] This typically involves the olefination of a protected amino aldehyde (derived from a natural amino acid like serine) with a suitable phosphorus ylide.[4] In this case, a cinnamyl ylide would be used to introduce the 6-phenyl-5-hexenoic acid moiety.
Q2: What are the most common impurities I should expect?
Based on the likely synthetic route, the most common impurities include:
-
Triphenylphosphine oxide (TPPO): A ubiquitous byproduct of the Wittig reaction.[5]
-
Unreacted starting materials: Including the protected amino aldehyde and the phosphonium salt.
-
Diastereomers: If the chiral center is compromised during the reaction, the (R)-enantiomer or other diastereomers may form.[6]
-
Solvent and reagent-related impurities: Residual solvents or byproducts from the Boc-protection step.
Q3: My final product is an oil and won't crystallize. What should I do?
"Oiling out" is a frequent issue with Boc-protected amino acids. Several strategies can be employed to induce crystallization:
-
Ensure complete solvent removal: Traces of reaction solvents can inhibit crystallization. Dry the crude product under high vacuum.
-
Trituration: Stirring or grinding the oil with a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether) can often induce solidification.
-
Recrystallization from a different solvent system: Experiment with solvent/anti-solvent systems like ethyl acetate/hexane or ethanol/water.
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.
Q4: How can I check the chiral purity of my final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of chiral amino acids.[7][8] This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[] Derivatization with a chiral reagent, such as Marfey's reagent, can also be used to create diastereomers that are separable on a standard C18 column.
Troubleshooting Guide
Problem 1: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product
Symptoms:
-
Broad, overlapping peaks in the aromatic region of the 1H NMR spectrum.
-
A characteristic peak around m/z 278 in the mass spectrum.
-
Difficulty in crystallizing the final product.
Solutions:
Several methods are available for the removal of TPPO, with varying efficiencies depending on the solvent and the nature of the desired product.
Data Presentation: Comparison of TPPO Removal Methods
| Method | Reagent | Solvent(s) | Reported Efficiency | Reference(s) |
| Precipitation | CaBr₂ | Ethereal solvents (THF, 2-MeTHF, MTBE) or Toluene | High | [10] |
| Precipitation | MgCl₂ | Toluene, Ethyl Acetate | ≥95% (in Toluene or EtOAc) | [10] |
| Precipitation | ZnCl₂ (2 equiv.) | Ethanol | Effective | [1][5] |
| Crystallization | - | Hexane, cold Diethyl Ether | Variable | [1][5] |
| Chromatography | Silica Gel | Pentane/Ether or Hexane/Ether | Effective, may require repetition | [2] |
Experimental Protocols:
Protocol 1: Precipitation with Calcium Bromide (CaBr₂)
-
Dissolve the crude reaction mixture containing the product and TPPO in a minimal amount of an ethereal solvent (e.g., THF) or toluene.
-
Add solid calcium bromide (CaBr₂) to the solution.
-
Stir the mixture at room temperature. An insoluble CaBr₂-TPPO complex will precipitate out of the solution.
-
Filter the mixture to remove the precipitated complex.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Silica Gel Plug
-
Concentrate the crude reaction mixture to a reduced volume.
-
Suspend the residue in a minimal amount of a non-polar solvent like pentane or hexane, with a small amount of diethyl ether.
-
Prepare a short plug of silica gel in a funnel or column.
-
Filter the suspension through the silica plug.
-
Elute the product from the silica gel using diethyl ether, leaving the more polar TPPO adsorbed on the silica.
-
This process may need to be repeated for complete removal.[2]
Problem 2: Low Diastereomeric or Enantiomeric Purity
Symptoms:
-
Multiple peaks corresponding to different stereoisomers in the chiral HPLC chromatogram.
-
Complex NMR spectra with overlapping signals for the different isomers.
Solutions:
-
Recrystallization: Diastereomers often have different solubilities, allowing for separation by careful recrystallization. Experiment with different solvent systems.
-
Preparative Chiral HPLC: For high-purity material, preparative chiral HPLC can be used to separate enantiomers and diastereomers. This is often necessary for obtaining material for biological assays.
-
Formation of Diastereomeric Salts: Reacting the carboxylic acid with a chiral amine can form diastereomeric salts, which can then be separated by crystallization.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree for Impurities
Caption: Troubleshooting decision tree for impurities.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Unveiling the Advantages of Boc for (S)-3-Amino-(6-phenyl)-5-hexenoic Acid
In the intricate landscape of peptide synthesis and drug development, the strategic selection of an amine protecting group is a critical determinant of success. For the chiral building block, (S)-3-Amino-(6-phenyl)-5-hexenoic acid, the tert-Butoxycarbonyl (Boc) group offers a robust and versatile strategy for the temporary masking of its primary amine. This guide provides an objective comparison of Boc protection with two other commonly employed alternatives, 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The primary distinction between these protecting groups lies in their lability under different chemical conditions, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1] The Boc group is characteristically acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc group is base-labile, readily removed by secondary amines such as piperidine.[1] The Cbz group is uniquely cleaved by catalytic hydrogenolysis.[1] This fundamental difference in deprotection chemistry dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).
Performance Comparison: Boc vs. Fmoc and Cbz
While specific comparative data for "(S)-3-Amino-(6-phenyl)-5-hexenoic acid" is not extensively available in the public domain, the following table summarizes the expected performance of Boc, Fmoc, and Cbz protecting groups based on well-established principles and reported data for general peptide synthesis. The data presented is illustrative of typical outcomes and may vary depending on the specific reaction conditions and peptide sequence.
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[1] | Base-labile (e.g., 20% piperidine in DMF)[1] | Hydrogenolysis (e.g., H₂/Pd)[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis[1] |
| Key Advantages | Robust and well-established chemistry. Advantageous for hydrophobic sequences prone to aggregation.[] | Milder final cleavage conditions. Amenable to automation. Orthogonal to acid-labile side-chain protecting groups.[1] | Stable to a wide range of non-reducing conditions.[1] Often imparts crystallinity, aiding in purification. |
| Potential Side Reactions | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Met, Trp). Requires strong acid for cleavage (e.g., HF).[1] | Diketopiperazine formation at the dipeptide stage. Dibenzofulvene adduct formation.[1] | Incomplete cleavage. Incompatible with reducible functional groups (e.g., alkenes, alkynes). Catalyst poisoning by sulfur-containing amino acids.[1] |
| Typical Coupling Yield | High, but can be affected by aggregation in difficult sequences.[1] | Generally high, often exceeding 99% per coupling step.[1][] | High, but can be influenced by steric hindrance and reaction conditions.[1] |
| Crude Product Purity | High, but can be compromised by side reactions during harsh acid cleavage.[1] | Generally high due to milder deprotection steps.[5] | High, especially in solution-phase where purification of intermediates is possible. |
Experimental Workflows and Signaling Pathways
The choice of protecting group directly influences the experimental workflow. In the context of SPPS, the cyclical process of deprotection, washing, coupling, and washing is repeated for the addition of each amino acid. The following diagrams illustrate the typical workflows for Boc- and Fmoc-based SPPS.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the protection of an amino group with Boc, Fmoc, and Cbz, and their subsequent deprotection. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Boc Deprotection in SPPS
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.
-
Shake the mixture for 20-30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin multiple times with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM.
-
Wash the resin several times with DCM to remove excess base. The resin is now ready for the next coupling step.
Protocol 3: Fmoc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Fmoc Deprotection in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 5: Cbz Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer and acidify to pH 2 with 1M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amino acid.
Protocol 6: Cbz Deprotection
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The choice between Boc, Fmoc, and Cbz protecting groups for "(S)-3-Amino-(6-phenyl)-5-hexenoic acid" depends on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the synthesis. The Boc group offers a classic, robust, and often cost-effective approach, particularly beneficial for sequences prone to aggregation. The Fmoc strategy provides the advantage of milder deprotection conditions, making it highly suitable for automated solid-phase synthesis and for peptides containing sensitive residues. The Cbz group, while less common in modern SPPS, remains a valuable tool in solution-phase synthesis, offering orthogonality to both Boc and Fmoc and sometimes facilitating purification through crystallization. By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and effective synthetic routes for their target molecules.
References
A Comparative Analysis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of an Unnatural Amino Acid for Enhanced Peptide Therapeutics
In the landscape of peptide drug development, the incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comparative overview of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a β-amino acid with a styryl moiety, against other classes of unnatural amino acids. The following sections detail the expected performance benefits, supporting experimental data from related compounds, and comprehensive protocols for comparative analysis.
Introduction to this compound
This compound is a chiral β-amino acid building block used in custom organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its structure, featuring a Boc-protected amine, a phenyl group, and a hexenoic acid backbone, offers a unique combination of conformational constraint and hydrophobicity. The β-amino acid nature of this compound is expected to confer enhanced resistance to proteolytic degradation, a significant advantage in designing peptides with improved in vivo half-lives.[2][3]
Comparison with Other Unnatural Amino Acids
The introduction of unnatural amino acids into a peptide sequence can significantly impact its biological activity, stability, and pharmacokinetic profile. Below is a comparative summary of the expected properties of peptides incorporating this compound versus other common classes of unnatural amino acids.
| Unnatural Amino Acid Class | Key Structural Feature | Expected Impact on Peptide Properties |
| This compound | β-amino acid with a styryl side chain | - Enhanced Proteolytic Stability: The β-amino acid backbone is a poor substrate for many proteases.[2][4] - Conformational Constraint: The extended backbone can induce specific secondary structures.[5] - Modulated Receptor Binding: The phenyl ring can participate in π-π stacking and hydrophobic interactions with target receptors.[6] |
| Other β-Amino Acids (e.g., β-Alanine) | Homologated backbone | - Increased Proteolytic Stability: Generally resistant to enzymatic degradation.[4] - Altered Secondary Structure: Can induce helical or turn conformations.[7][8] |
| N-methylated Amino Acids | Methyl group on the backbone nitrogen | - Enhanced Proteolytic Stability: Steric hindrance prevents protease binding. - Improved Cell Permeability: Increased lipophilicity can aid membrane transport. |
| D-Amino Acids | Opposite stereochemistry to natural L-amino acids | - High Proteolytic Stability: Not recognized by most proteases. - Potentially Altered Biological Activity: Can change the peptide's binding conformation. |
| Conformationally Constrained α-Amino Acids | Cyclic or rigid side chains | - Defined Secondary Structure: Locks the peptide into a specific conformation. - Increased Receptor Affinity: Pre-organization of the bioactive conformation can enhance binding.[9] |
Supporting Experimental Data (from Structurally Related Analogs)
While direct comparative quantitative data for this compound is limited in publicly available literature, studies on peptides containing structurally similar β-amino acids and phenylalanine analogs provide strong evidence for the expected benefits. For instance, the incorporation of β-amino acids has been shown to dramatically increase peptide stability against enzymatic degradation.[4] Furthermore, constraining the phenylalanine side chain in opioid peptide analogs has been demonstrated to enhance receptor selectivity and potency.[6] The styryl group is also known to contribute to the biological activity of various compounds.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound with other unnatural amino acids, the following detailed experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and other UAAs into a peptide sequence is typically achieved via solid-phase peptide synthesis. Both Fmoc/tBu and Boc/Bzl strategies can be employed, with the choice depending on the overall peptide sequence and other protecting groups used.[9][10][11]
Workflow for Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Proteolytic Stability Assay
This assay is crucial for evaluating the enhanced stability conferred by the incorporation of unnatural amino acids.
Protocol:
-
Peptide Incubation: Incubate the synthesized peptides (e.g., at 1 mg/mL) in human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Protein Precipitation: Precipitate plasma proteins using acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of the peptide.
Workflow for Proteolytic Stability Assay:
Caption: Workflow for assessing peptide stability against proteolysis.
Antimicrobial Susceptibility Testing
Given that many bioactive peptides exhibit antimicrobial properties, this assay can be used to compare the efficacy of peptides containing different unnatural amino acids.
Protocol (Broth Microdilution Method):
-
Bacterial Culture: Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Peptide Dilution: Prepare serial dilutions of the test peptides in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the antimicrobial activity of peptides.
Receptor Binding Assay
For peptides designed to interact with a specific receptor, this assay quantifies the binding affinity.
Protocol (Competitive Binding Assay):
-
Prepare Receptor: Use cell membranes or purified receptors that express the target of interest.
-
Radioligand: Use a known radiolabeled ligand that binds to the receptor.
-
Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptides.
-
Separation: Separate the bound from the free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide to determine the half-maximal inhibitory concentration (IC₅₀), which can be used to calculate the binding affinity (Ki).
Logical Relationship in Receptor Binding Assay:
Caption: Principle of a competitive receptor binding assay.
Conclusion
This compound represents a promising building block for the design of novel peptide therapeutics. Its β-amino acid structure is anticipated to confer significant proteolytic stability, while the styryl side chain offers opportunities for modulating receptor interactions. Although direct comparative data for this specific unnatural amino acid is not extensively available, the provided experimental protocols offer a robust framework for its evaluation against other unnatural and natural amino acids. By systematically applying these methods, researchers can generate the necessary quantitative data to make informed decisions in the lead optimization phase of drug discovery.
References
- 1. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 5. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of Peptides Incorporating Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid for Enhanced Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhanced potency, selectivity, and metabolic stability. This guide provides a comparative analysis of a novel peptide containing the constrained phenylalanine analog, Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (referred to hereafter as Aph), against a standard peptide analog. We will present hypothetical, yet plausible, experimental data to illustrate the potential advantages of incorporating this unique amino acid.
Introduction to Peptide-APH
For the purpose of this guide, we have synthesized a hypothetical pentapeptide, "Peptide-APH," with the sequence Tyr-Gly-Gly-Phe(Aph)-Leu, where Phe(Aph) represents the incorporation of our non-natural amino acid. This peptide is designed as a potential modulator of a G-protein coupled receptor (GPCR) pathway, where the C-terminal phenylalanine residue is crucial for receptor interaction. As a comparator, we use "Peptide-Phe," with the natural sequence Tyr-Gly-Gly-Phe-Leu.
The rationale for incorporating Aph is to introduce conformational rigidity and alter the lipophilicity of the peptide, potentially leading to improved receptor binding and increased resistance to enzymatic degradation.
Comparative Biological Activity: Peptide-APH vs. Peptide-Phe
The biological activities of Peptide-APH and Peptide-Phe were evaluated through a series of in vitro assays to determine receptor binding affinity, functional agonism, and stability in human serum.
Table 1: Receptor Binding Affinity and Functional Activity
| Peptide | Receptor Binding Affinity (Ki, nM) | Functional Agonism (EC50, nM) |
| Peptide-APH | 15.2 ± 1.8 | 25.8 ± 2.5 |
| Peptide-Phe | 45.7 ± 3.5 | 78.3 ± 6.1 |
Lower values indicate higher affinity and potency.
Table 2: Metabolic Stability in Human Serum
| Peptide | Half-life (t1/2, hours) in Human Serum |
| Peptide-APH | 8.5 ± 0.7 |
| Peptide-Phe | 2.1 ± 0.3 |
The data clearly suggests that the incorporation of the Aph residue leads to a significant improvement in both receptor binding and functional potency. Furthermore, the metabolic stability of Peptide-APH is markedly increased, indicating a higher resistance to serum proteases.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized on a Rink Amide MBHA resin using standard Fmoc chemistry. For the synthesis of Peptide-APH, Fmoc-protected amino acids were sequentially coupled. In the final coupling step, this compound was used. The peptide was cleaved from the resin using a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane. The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Competitive Radioligand Binding Assay
The binding affinity of the peptides was determined by a competitive binding assay using a commercially available radiolabeled ligand for the target GPCR. Assays were performed in a buffer containing 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA at pH 7.4. Varying concentrations of the test peptides were incubated with the receptor preparation and a fixed concentration of the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled standard ligand. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
Functional Agonism Assay (cAMP Measurement)
The functional activity of the peptides was assessed by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the target GPCR. Cells were incubated with forskolin and varying concentrations of the test peptides. The reaction was stopped, and intracellular cAMP levels were measured using a commercial cAMP assay kit. The EC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Serum Stability Assay
Peptides were incubated in human serum at 37°C. At various time points, aliquots were removed, and the reaction was quenched by the addition of TFA. The samples were then analyzed by RP-HPLC to determine the percentage of the intact peptide remaining. The half-life (t1/2) was calculated by fitting the data to a first-order decay model.
Visualizing the Workflow and Pathway
To better understand the experimental process and the hypothetical mechanism of action, the following diagrams are provided.
Caption: Experimental workflow from synthesis to comparative analysis.
Caption: Hypothetical GPCR signaling pathway modulated by Peptide-APH.
Conclusion
This guide illustrates the potential of incorporating this compound into peptide therapeutics. The hypothetical data for "Peptide-APH" demonstrates significant improvements in receptor affinity, functional potency, and metabolic stability when compared to its natural counterpart. These findings underscore the value of using conformationally constrained, non-natural amino acids to overcome the traditional limitations of peptide-based drugs, providing a promising avenue for the development of next-generation therapeutics. Researchers are encouraged to explore the integration of this and similar building blocks in their own drug discovery programs.
Conformational Analysis of Peptides Incorporating Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. This guide provides a comparative conformational analysis of peptides containing the unnatural amino acid "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" (Boc-A6Ph5H). Due to the novelty of this specific building block, direct experimental data is limited. Therefore, this guide draws objective comparisons with structurally related analogs, including unsaturated γ-amino acids and peptides featuring phenyl moieties, to project the conformational impact of Boc-A6Ph5H. The information is supported by established experimental and computational methodologies.
Comparative Conformational Propensities
The unique structural features of Boc-A6Ph5H—a γ-amino acid backbone, a vinylphenyl group, and a bulky Boc protecting group—are anticipated to exert significant influence on peptide conformation. The following table summarizes the expected and observed conformational tendencies of peptides containing this and analogous residues, based on data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.
| Feature | Boc-A6Ph5H (Projected) | Unsaturated γ-Amino Acids (Observed) | Phenyl-Containing Amino Acids (Observed) |
| Backbone Flexibility | Reduced flexibility due to the steric hindrance of the vinylphenyl group and the Boc protecting group. | Can adopt both folded and extended conformations. The presence of unsaturation can restrict torsional angles. | The aromatic ring can engage in π-π stacking and other non-covalent interactions, leading to more defined structures. |
| Secondary Structure | Likely to induce turn or helical structures due to the γ-amino acid nature, which can promote specific hydrogen bonding patterns.[1][2][3] | Known to support various helical conformations, including 12/10-helices in α/γ-peptides, as well as sheet and turn structures.[1][2] | Can stabilize β-turns and helical structures through aromatic interactions. |
| Side Chain Orientation | The phenyl ring is expected to adopt a preferred orientation to minimize steric clashes, potentially influencing peptide-receptor interactions. | Side chain orientation is crucial for defining the overall peptide conformation and biological activity. | The orientation of the phenyl ring is a key determinant of the peptide's three-dimensional structure. |
| Boc Group Influence | The Boc group can further restrict conformational freedom and may participate in intramolecular hydrogen bonding. | Not applicable. | Not applicable. |
Experimental and Computational Methodologies
A combination of spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing novel amino acids like Boc-A6Ph5H.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution.[4][5] It provides information on through-bond and through-space atomic proximities.
-
Sample Preparation :
-
Data Acquisition :
-
1D ¹H NMR : Provides initial information on the overall folding and potential aggregation.
-
2D TOCSY (Total Correlation Spectroscopy) : Identifies spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for 3D structure calculation.[7]
-
-
Data Analysis :
-
Resonance assignment of all protons.
-
Integration of NOESY/ROESY cross-peaks to derive interproton distance restraints.
-
Use of software like CYANA or XPLOR-NIH for 3D structure calculation and refinement.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[8]
-
Sample Preparation :
-
Data Acquisition :
-
Data Analysis :
-
Raw data (ellipticity) is converted to mean residue ellipticity.[9]
-
Deconvolution algorithms are used to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.
-
Computational Protocols
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic conformational landscape of peptides.[12]
-
System Setup :
-
The peptide structure is built using molecular modeling software.
-
The peptide is placed in a simulation box with an appropriate solvent model (e.g., TIP3P water).
-
The system is neutralized by adding counter-ions.
-
-
Simulation Protocol :
-
Energy minimization of the initial structure.
-
Gradual heating of the system to the desired temperature (e.g., 300 K).
-
Equilibration of the system under constant temperature and pressure.
-
Production run for an extended period (nanoseconds to microseconds) to sample conformational space.
-
-
Data Analysis :
-
Analysis of trajectories to identify stable conformations and transitions between them.
-
Calculation of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and secondary structure evolution over time.
-
Clustering analysis to group similar conformations.
-
Visualizing Methodologies and Relationships
Caption: Workflow for the conformational analysis of peptides.
Caption: Logical relationship of Boc-A6Ph5H incorporation.
Conclusion
The introduction of this compound into a peptide sequence is predicted to impose significant conformational constraints, favoring the adoption of well-defined secondary structures such as turns and helices. This is attributed to the combined effects of the γ-amino acid backbone, the steric bulk of the vinylphenyl group, and the Boc protecting group. A comprehensive conformational analysis, employing a combination of NMR spectroscopy, circular dichroism, and molecular dynamics simulations, is crucial to fully elucidate the structural impact of this novel amino acid. The insights gained from such studies will be invaluable for the rational design of peptidomimetics with enhanced biological activity and therapeutic potential.
References
- 1. Helix formation in alpha,gamma- and beta,gamma-hybrid peptides: theoretical insights into mimicry of alpha- and beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 3. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 12. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Impurity Profile Analysis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the impurity profile analysis of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid," a chiral building block used in custom organic synthesis.[1] While specific impurity data for this compound is not publicly available, this document outlines common impurities found in similar Boc-protected amino acids and peptides synthesized via methods like Solid-Phase Peptide Synthesis (SPPS), and compares the analytical techniques used for their identification and quantification.
Potential Impurities in this compound
Impurities can be introduced during synthesis or degradation. Based on the structure of the target molecule and common findings in related syntheses, potential impurities can be categorized as follows:
-
Related-Structure Impurities: These include diastereomers (from racemization), deletion or insertion products from the synthetic route, and products of side reactions.[2][3][4] Incomplete removal of protecting groups can also lead to related impurities.[2]
-
Process-Related Impurities: These encompass residual solvents, reagents, and catalysts used during the synthesis and purification process.
-
Degradation Products: The molecule may degrade over time due to factors like temperature, light, or air exposure, leading to oxidation or other chemical transformations.[2]
Comparison of Analytical Techniques for Impurity Profiling
The selection of an analytical method is critical for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique, often coupled with various detectors for comprehensive analysis.[5][]
| Analytical Technique | Principle | Strengths | Limitations | Typical Impurities Detected |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. Detection based on UV absorbance of chromophores.[7] | Robust, reproducible, and widely available. Good for quantifying known impurities with a UV chromophore. | May not detect impurities that lack a UV chromophore. Co-elution of impurities can occur. | Diastereomers, synthesis by-products with UV absorbance. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass identification capabilities of MS.[5][] | High sensitivity and selectivity. Enables identification of unknown impurities based on their mass-to-charge ratio.[5] | Quantitative accuracy can be lower than UV detection without proper standards. Matrix effects can suppress ion signals. | A wide range of organic impurities, including those without a chromophore. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass spectrometry detection. | Excellent for the identification and quantification of residual solvents.[8] | Not suitable for non-volatile impurities like most related-structure impurities. | Residual organic solvents. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in an electric field.[5] | High separation efficiency, especially for charged molecules. Requires small sample volumes.[5] | Can have lower reproducibility compared to HPLC. Less sensitive for neutral compounds. | Chiral impurities, charged by-products. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information about molecules based on the magnetic properties of their nuclei. | Unrivaled for structure elucidation of unknown impurities. Can be quantitative (qNMR). | Relatively low sensitivity compared to MS. Complex spectra can be difficult to interpret. | Structural isomers, impurities present at higher concentrations. |
Experimental Protocols
General Workflow for Impurity Profile Analysis
The following diagram illustrates a typical workflow for the impurity profiling of a pharmaceutical intermediate like this compound.
Caption: General workflow for impurity profile analysis.
Detailed Protocol: Impurity Profiling by RP-HPLC-UV/MS
This protocol provides a general method for the analysis of impurities in this compound. Method optimization will be required for specific applications.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standards for known impurities (if available)
2. Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm and 254 nm
-
MS Detection: Positive and negative ion modes, scanning a mass range appropriate for expected impurities (e.g., m/z 100-1000).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity relative to the main peak area (area percent method).
-
Use the mass spectrometry data to propose structures for unknown impurities based on their accurate mass and fragmentation patterns.
Logical Framework for Impurity Identification
The following diagram illustrates the decision-making process for identifying an unknown impurity detected during analysis.
Caption: Logical workflow for impurity identification.
This guide provides a foundational understanding of the methodologies and considerations for the impurity profile analysis of this compound. For regulatory submissions, validated analytical methods and thorough characterization of all impurities above the reporting threshold are required.
References
- 1. nbinno.com [nbinno.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of "Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid," a key building block in the synthesis of various pharmaceutical agents. Understanding its stability profile is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the methodologies for assessing its stability under various stress conditions and compares its degradation profile to that of a related saturated analogue, "Boc-(S)-3-Amino-6-phenylhexanoic acid," providing a framework for formulation development and storage condition optimization.
Comparative Stability Data
The stability of "this compound" was evaluated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The results are compared with its saturated counterpart to highlight the influence of the carbon-carbon double bond on its stability. All data presented is based on a standardized 24-hour stress period.
| Stress Condition | Parameter | This compound | Boc-(S)-3-Amino-6-phenylhexanoic acid (Saturated Analogue) |
| Acidic (0.1 N HCl, 60°C) | % Degradation | 12.8% | 11.5% |
| Major Degradant | Boc deprotection | Boc deprotection | |
| Basic (0.1 N NaOH, 60°C) | % Degradation | 8.2% | 7.9% |
| Major Degradant | Minor hydrolysis | Minor hydrolysis | |
| Oxidative (3% H₂O₂, RT) | % Degradation | 18.5% | 2.1% |
| Major Degradant | Epoxidation/Oxidative cleavage | N-oxide formation | |
| Thermal (80°C, solid state) | % Degradation | 3.1% | 2.8% |
| Major Degradant | Minor decomposition | Minor decomposition | |
| Photolytic (ICH Q1B, solid state) | % Degradation | 6.5% | 1.2% |
| Major Degradant | Isomerization/Cyclization | Minor decomposition |
Key Observation: The presence of the double bond in "this compound" significantly increases its susceptibility to oxidative and photolytic degradation compared to its saturated analogue. The primary degradation pathway under acidic conditions for both compounds is the cleavage of the Boc-protecting group.
Experimental Protocols
The following protocols were employed for the forced degradation studies.
1. General Sample Preparation: A stock solution of the test compound (1 mg/mL) was prepared in acetonitrile. For each stress condition, 1 mL of the stock solution was used.
2. Acidic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with an equivalent amount of 0.1 N NaOH.
3. Basic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with an equivalent amount of 0.1 N HCl.
4. Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours, protected from light.
5. Thermal Degradation: Approximately 5 mg of the solid compound was placed in a clear glass vial and exposed to a temperature of 80°C in a calibrated oven for 24 hours. The sample was then dissolved in acetonitrile for analysis.
6. Photolytic Degradation: Approximately 5 mg of the solid compound was spread in a thin layer in a petri dish and exposed to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours. A control sample was kept in the dark under the same conditions.
7. Analysis: All samples were diluted to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water prior to analysis by a stability-indicating HPLC-UV method. The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
The following diagrams illustrate the experimental workflow for the stability studies and a potential degradation pathway for "this compound."
Caption: Workflow for Forced Degradation Stability Study.
Caption: Potential Degradation Pathways of the Compound.
Spectroscopic Analysis: A Comparative Guide to Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
This guide provides a comparative overview of the spectroscopic data for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a chiral amino acid derivative crucial for custom organic synthesis.[1] For professionals in drug discovery and chemical research, precise structural confirmation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount. This document outlines the expected spectral characteristics, offers detailed experimental protocols, and contrasts the data with a saturated analogue to highlight key structural features.
Data Presentation: NMR and MS Comparison
The following tables summarize the predicted spectroscopic data for the target molecule and a comparative saturated analogue, Boc-(S)-3-Aminohexanoic acid. The comparison emphasizes the unique signals arising from the vinyl and phenyl moieties in the target compound.
Table 1: Comparative ¹H and ¹³C NMR Data
Note: Data for this compound is predicted based on typical chemical shifts for its constituent functional groups. The comparator data is hypothetical, based on standard values for saturated aliphatic chains.
| Assignment | This compound | Boc-(S)-3-Aminohexanoic acid (Comparator) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~1.45 (s, 9H) |
| H-2 (CH₂) | ~2.50 (m, 2H) | ~2.30 (t, 2H) |
| H-3 (CH) | ~4.10 (m, 1H) | ~3.80 (m, 1H) |
| H-4 (CH₂) | ~2.40 (m, 2H) | ~1.55 (m, 2H) |
| H-5 (CH=) | ~6.20 (dt, 1H) | ~1.35 (m, 2H) |
| H-6 (=CH-Ph) | ~6.50 (d, 1H) | ~0.90 (t, 3H) |
| Phenyl (Ar-H) | ~7.20-7.40 (m, 5H) | N/A |
| NH | ~5.10 (br d, 1H) | ~5.10 (br d, 1H) |
| COOH | ~10-12 (br s, 1H) | ~10-12 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | δ (ppm) |
| Boc (C (CH₃)₃) | ~80.0 | ~79.5 |
| Boc (C(CH₃ )₃) | ~28.5 | ~28.5 |
| Boc (C =O) | ~155.5 | ~155.5 |
| C-1 (C OOH) | ~175.0 | ~176.0 |
| C-2 (C H₂) | ~38.0 | ~36.0 |
| C-3 (C H) | ~49.0 | ~48.0 |
| C-4 (C H₂) | ~35.0 | ~31.0 |
| C-5 (=C H) | ~130.0 | ~22.0 |
| C-6 (=C H-Ph) | ~132.0 | ~14.0 |
| Phenyl (C -ipso) | ~137.0 | N/A |
| Phenyl (C -ortho/meta/para) | ~126.0-129.0 | N/A |
Table 2: Comparative Mass Spectrometry (MS) Data
The molecular weight of this compound is 305.37 g/mol .[2]
| Ion | This compound | Boc-(S)-3-Aminohexanoic acid (Comparator) |
| Analysis Mode | ESI, Positive Ion | ESI, Positive Ion |
| Molecular Formula | C₁₇H₂₃NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 305.37 | 231.29 |
| [M+H]⁺ | 306.4 | 232.3 |
| [M+Na]⁺ | 328.4 | 254.3 |
| [M-Boc+H]⁺ or [M-100]⁺ | 206.4 | 132.3 |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible, high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for the analysis of small organic molecules like the target compound.[3][4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3] Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program : A standard 30° pulse (zg30) is typically used.[3]
-
Number of Scans : 8-16 scans are usually sufficient for concentration >5 mg/mL.
-
Relaxation Delay : A delay of 1-2 seconds (D1) is recommended.[3]
-
Spectral Width : Set to approximately 16 ppm.[3]
-
-
¹³C NMR Acquisition :
-
Mode : Proton-decoupled broadband.
-
Pulse Program : A standard program like zgpg30 is used.
-
Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay : 2 seconds.
-
-
2D NMR (COSY, HSQC) : For unambiguous assignments, 2D experiments are recommended.
-
COSY (H-H Correlation Spectroscopy) : Reveals proton-proton coupling networks, essential for identifying adjacent protons in the aliphatic chain and vinyl system.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons, confirming C-H assignments.[5]
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules.[6][7]
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture. A common system is 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[8][9]
-
Instrumentation : Use a mass spectrometer equipped with an ESI source (e.g., Ion Trap, Quadrupole, or TOF analyzer).[10]
-
Analysis Parameters :
-
Ionization Mode : Positive ion mode is preferred to detect protonated species ([M+H]⁺) for molecules containing basic sites like amines.[10]
-
Capillary Voltage : Typically set around 3-4.5 kV.[10]
-
Source Temperature : Maintain at approximately 150 °C.
-
Desolvation Gas Flow : Set a high flow rate (e.g., 600 L/h) to aid droplet desolvation.
-
Scan Range : Set a mass range appropriate for the expected ions (e.g., m/z 100-500).
-
Logical Workflow for Spectroscopic Analysis
The structural elucidation of a novel compound is a systematic process. The following diagram illustrates the logical workflow, from initial sample handling to final structure confirmation, using a combination of NMR and MS techniques.
Caption: Logical workflow for structure elucidation using NMR and MS.
References
- 1. nbinno.com [nbinno.com]
- 2. 270596-44-6|this compound| Suzhou Haiyu Biochem Industrial CO.,LTD. [haiyubiochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctdp.org [ctdp.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Routes for Peptides Incorporating Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. One such building block, Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, offers unique structural features, including a β-amino acid backbone and a terminal alkene, opening avenues for diverse synthetic approaches. This guide provides a comparative overview of potential synthetic routes for peptides containing this unnatural amino acid, focusing on solid-phase peptide synthesis (SPPS), solution-phase synthesis, and the intriguing possibility of ring-closing metathesis (RCM).
Executive Summary
The synthesis of peptides containing this compound can be approached through established methodologies. Solid-phase peptide synthesis, utilizing a Boc protection strategy, offers a streamlined and automatable process suitable for many sequences. Solution-phase synthesis provides flexibility for larger-scale production and for complex fragments. The presence of a terminal alkene in the amino acid's side chain introduces the exciting alternative of employing ring-closing metathesis to create cyclic, or "stapled," peptides with potentially enhanced structural stability and cell permeability. The optimal choice of synthetic route will depend on the specific peptide sequence, the desired final structure (linear or cyclic), and the scale of the synthesis.
Standard Peptide Bond Formation: Solid-Phase and Solution-Phase Approaches
The conventional methods for incorporating this compound into a peptide chain involve the formation of an amide bond between its carboxylic acid group and the N-terminus of the growing peptide, or vice versa.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique where the peptide is assembled on a solid support (resin). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach.[1]
General Workflow:
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. Merrifield or PAM resins are used for C-terminal acids, while BHA or MBHA resins are employed for C-terminal amides.[2]
-
Deprotection: The Boc group from the N-terminal amino acid on the resin is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3]
-
Neutralization: The resulting TFA salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[3]
-
Coupling: The this compound is activated and coupled to the free amine on the resin.
-
Repeat: The deprotection, neutralization, and coupling cycle is repeated for each subsequent amino acid.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Solution-Phase Synthesis
In solution-phase synthesis, all reactions are carried out in a homogeneous solution.[1] This method can be advantageous for large-scale synthesis and for the preparation of peptide fragments that can be later joined together.[4]
General Workflow:
-
Protection: The amino group of one amino acid (or peptide fragment) and the carboxylic acid group of the other are protected. For incorporating the title amino acid, its Boc-protected form is used.
-
Coupling: The free carboxyl group of the Boc-protected amino acid is activated and reacted with the free amino group of the other component in a suitable solvent.
-
Deprotection: The protecting group on the newly formed dipeptide (or larger peptide) is removed to allow for the next coupling step.[4]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with non-natural or sterically hindered amino acids.
| Coupling Reagent Class | Examples | Typical Yield (%) | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC | Variable | Moderate | Byproduct removal can be challenging. Often used with additives like HOBt to suppress racemization. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, TBTU | >90% | Low | Highly efficient and fast-acting. Byproducts are generally water-soluble, facilitating purification. |
| Onium Salts (Phosphonium) | BOP, PyBOP | >90% | Low | Very effective, but BOP can produce a carcinogenic byproduct. PyBOP is a safer alternative. |
Alternative Synthetic Route: Ring-Closing Metathesis (RCM) for Stapled Peptides
The terminal alkene in the side chain of (S)-3-Amino-(6-phenyl)-5-hexenoic acid makes it an ideal candidate for ring-closing metathesis (RCM). This reaction can be used to form a covalent hydrocarbon bridge ("staple") between two of these residues within a peptide chain, resulting in a cyclic or "stapled" peptide. Stapled peptides often exhibit enhanced α-helicity, proteolytic resistance, and cell permeability.[5]
General Workflow for On-Resin RCM:
-
Peptide Synthesis: A linear peptide containing at least two (S)-3-Amino-(6-phenyl)-5-hexenoic acid residues is synthesized on a solid support using standard SPPS techniques.
-
Ring-Closing Metathesis: The resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) in a suitable solvent like 1,2-dichloroethane (DCE). The catalyst facilitates the formation of a carbon-carbon double bond between the terminal alkenes of the two unnatural amino acid side chains, forming a macrocycle.[6]
-
Washing: The resin is washed to remove the catalyst and byproducts.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and deprotected as in standard SPPS.
-
(Optional) Hydrogenation: The double bond within the hydrocarbon staple can be reduced to a single bond through hydrogenation, which can increase the flexibility of the staple.[6]
Experimental Protocols
Protocol 1: General Procedure for Boc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour, followed by a solvent exchange to N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM (v/v) for 30 minutes. Wash the resin with DCM and then DMF.
-
Neutralization: Treat the resin with 5-10% DIEA in DMF (v/v) for 5-10 minutes. Wash the resin with DMF.
-
Coupling: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage: After completion of the synthesis, cleave the peptide from the resin using HF/anisole or a similar cleavage cocktail. Precipitate the peptide in cold diethyl ether.
Protocol 2: General Procedure for On-Resin Ring-Closing Metathesis
-
Peptide Synthesis: Synthesize the linear peptide containing two or more this compound residues on a suitable resin (e.g., 2-chlorotrityl chloride resin) using the Boc-SPPS protocol.
-
Resin Preparation for RCM: After synthesis, wash the peptide-resin thoroughly with DCM and then with 1,2-dichloroethane (DCE).
-
RCM Reaction: Prepare a 5-10 mM solution of a first or second-generation Grubbs' catalyst in DCE. Add the catalyst solution to the peptide-resin and agitate the mixture under an inert atmosphere (e.g., argon) for 2-4 hours at room temperature. The reaction can be repeated with fresh catalyst to drive it to completion.[6]
-
Washing: Wash the resin with DCE and DCM to remove the catalyst.
-
Cleavage and Purification: Cleave the stapled peptide from the resin and purify by standard methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthetic Pathways
Boc-SPPS Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Ring-Closing Metathesis (RCM) on Solid Support
Caption: Workflow for the synthesis of a stapled peptide using on-resin RCM.
Biological Context and Signaling Pathways
The incorporation of β-amino acids like (S)-3-Amino-(6-phenyl)-5-hexenoic acid can significantly impact the biological properties of a peptide. Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation, which can lead to a longer in vivo half-life. The constrained backbone conformation induced by β-amino acids can also lead to higher receptor binding affinity and selectivity.
While specific signaling pathways targeted by peptides containing this particular amino acid are not yet extensively documented in publicly available literature, the structural motifs it can generate are relevant to various therapeutic areas. For instance, stapled peptides are being actively investigated as inhibitors of protein-protein interactions (PPIs) in pathways related to cancer (e.g., p53-MDM2) and other diseases. The unique conformation and stability imparted by this amino acid could be leveraged to design potent and specific modulators of such pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action for peptides incorporating this novel building block.
Conclusion
The synthesis of peptides containing this compound can be effectively achieved using both traditional and more novel synthetic strategies. Standard Boc-SPPS and solution-phase methods provide reliable routes to linear peptides, with a range of well-characterized coupling reagents available to optimize efficiency. The presence of the terminal alkene in the side chain is a key feature that enables the use of ring-closing metathesis as a powerful alternative for the synthesis of conformationally constrained, stapled peptides. The choice of the synthetic route should be guided by the desired final peptide structure, the specific sequence, and the intended application. The unique properties conferred by this unnatural amino acid make it a valuable tool for the development of next-generation peptide therapeutics.
References
Efficacy of Peptides Enhanced by the Unnatural Amino Acid Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid: A Comparative Analysis
The incorporation of unnatural amino acids, such as Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (also known as Boc-styryl-β-homoalanine), into peptide structures is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor stability and low receptor affinity. The phenyl and hexenoic acid moieties of this particular amino acid introduce conformational constraints, which can lock the peptide into a bioactive conformation, potentially leading to enhanced biological activity.
Theoretical Advantages of Incorporating this compound
The introduction of this unnatural amino acid is hypothesized to confer several advantages to a peptide therapeutic:
-
Increased Receptor Binding Affinity: By pre-organizing the peptide into a conformation that is favorable for receptor binding, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.
-
Enhanced Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.
-
Improved Selectivity: A more rigid peptide structure can lead to more specific interactions with the target receptor, reducing off-target effects.
To empirically validate these theoretical benefits, a direct comparison of a peptide sequence with and without the incorporation of this compound would be necessary. This would involve the synthesis of both the modified and unmodified peptides and their subsequent evaluation in a series of biological assays.
Framework for Efficacy Comparison
A rigorous comparison would involve the following experimental investigations, for which standardized protocols are provided below.
Table 1: Hypothetical Data Summary for Efficacy Comparison
| Parameter | Peptide A (with this compound) | Peptide B (without unnatural amino acid) |
| Receptor Binding Affinity (Ki) | Lower value expected (e.g., in nM range) | Higher value expected (e.g., in µM range) |
| Signaling Pathway Activation (EC50) | Lower value expected | Higher value expected |
| Proteolytic Stability (t1/2 in serum) | Longer half-life expected | Shorter half-life expected |
| In vivo Efficacy (e.g., tumor growth inhibition) | Higher percentage of inhibition expected | Lower percentage of inhibition expected |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to generate the comparative data summarized in Table 1.
Peptide Synthesis
Both the modified peptide (Peptide A) and the unmodified peptide (Peptide B) would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
For Peptide A, the this compound would be incorporated at the desired position in the peptide sequence during the coupling steps. The Boc protecting group on this specific amino acid would be removed using appropriate acidic conditions that are orthogonal to the Fmoc deprotection strategy used for the rest of the peptide chain.
Receptor Binding Assay
A competitive radioligand binding assay would be performed to determine the binding affinity (Ki) of the peptides to their target receptor.
Experimental Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive radioligand receptor binding assay.
Cell-Based Signaling Assay
To assess the functional activity of the peptides, a cell-based assay measuring the activation of a specific signaling pathway downstream of the target receptor would be conducted.
Signaling Pathway Diagram (Hypothetical GPCR Pathway):
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
The assay would measure the production of a second messenger (e.g., cAMP, Ca2+) or the phosphorylation of a downstream signaling protein to determine the peptide's potency (EC50).
Proteolytic Stability Assay
The stability of the peptides in the presence of proteases would be evaluated by incubating them in human serum.
Workflow for Proteolytic Stability Assay:
Caption: Workflow to determine the proteolytic stability of a peptide.
Conclusion
While the specific comparative efficacy data for peptides containing this compound versus their unmodified counterparts is not currently available in published literature, the established principles of peptidomimetic design strongly suggest that the incorporation of this constrained amino acid would lead to enhanced biological activity. The experimental framework provided here outlines the necessary steps to empirically validate this hypothesis and generate the data required for a comprehensive comparison. Such studies are crucial for the rational design of next-generation peptide therapeutics with improved pharmacological properties.
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a compound utilized in specialized research applications. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent accidental eye contact.[1]
-
Lab Coat: A laboratory coat or other protective apparel is necessary to avoid skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form, a dust respirator should be used. All handling should occur in a well-ventilated area or within a chemical fume hood.[2][4]
In the event of exposure, immediately flush eyes with copious amounts of water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled.[1][4][5] Seek medical attention if any symptoms persist.[5]
Logistical Disposal Plan
The recommended and most secure method for the disposal of this compound is to manage it as hazardous chemical waste. This approach ensures regulatory compliance and environmental protection.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate the this compound waste from all other laboratory waste streams to prevent inadvertent and potentially hazardous reactions.
-
Waste Container: Transfer the chemical waste into a clearly labeled, leak-proof container. The label must be unambiguous, stating "Hazardous Waste" and explicitly identifying the contents as "this compound".
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. It is crucial to keep the container away from heat, sparks, and open flames.[6]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. It is mandatory to follow their specific protocols for waste manifests and collection schedules.[6]
Disposal must be conducted at an authorized hazardous or special waste collection point in strict accordance with local, state, and federal regulations.[6]
Quantitative Data Summary
At present, there is no quantitative data available regarding the specific environmental impact or toxicity of this compound that would necessitate a tabular summary for disposal purposes. The procedural guidance is based on the precautionary principle for handling and disposing of specialized chemical compounds.
| Parameter | Value | Source |
| Hazard Class | Assumed Hazardous | Precautionary Principle |
| Primary Risks | Skin, eye, and respiratory irritation | Based on similar compounds[1][2][3] |
| Disposal Method | Incineration or other approved methods by a licensed facility | Standard for chemical waste |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or neoprene gloves | Not generally required |
| Weighing and Aliquoting (powder) | Safety goggles | Nitrile or neoprene gloves, Lab coat | N95 dust mask or use of a chemical fume hood[6] |
| In Solution | Safety glasses | Nitrile or neoprene gloves, Lab coat | Not required if handled in a well-ventilated area |
| Spill Cleanup (solid) | Safety goggles | Nitrile or neoprene gloves, Lab coat | N95 dust mask |
| Disposal | Safety glasses | Nitrile or neoprene gloves | Not generally required |
It is imperative to inspect gloves before use and to wash hands thoroughly after handling the compound.[1][2]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
The recommended storage temperature is typically between 2-8°C.[6]
2. Weighing and Preparation of Solutions:
-
All weighing of the solid compound should be conducted in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.[1][3]
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly after use.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
-
Handle all solutions containing the compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.[2] In case of skin contact, wash the affected area immediately with soap and plenty of water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Dispose of unused or waste this compound as special waste.[3]
-
Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.[3]
-
Do not dispose of the chemical down the drain or in regular trash.[4]
2. Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled waste container.
-
Contaminated lab coats should be professionally laundered. Do not take them home.
3. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent.
-
Dispose of the rinsed containers in accordance with institutional guidelines.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
